Fosifidancitinib
Description
Properties
IUPAC Name |
[5-[[2-(4-fluoro-3-methoxy-5-methylanilino)-5-methylpyrimidin-4-yl]amino]-2-oxo-1,3-benzoxazol-3-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN5O7P/c1-11-6-14(8-17(32-3)18(11)22)25-20-23-9-12(2)19(26-20)24-13-4-5-16-15(7-13)27(21(28)34-16)10-33-35(29,30)31/h4-9H,10H2,1-3H3,(H2,29,30,31)(H2,23,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUBTEKGIDQZMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)OC)NC2=NC=C(C(=N2)NC3=CC4=C(C=C3)OC(=O)N4COP(=O)(O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1237168-58-9 | |
| Record name | Fosifidancitinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1237168589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fosifidancitinib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15WIB3F16K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fosifidancitinib: A Technical Guide to its JAK1/JAK3 Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosifidancitinib (also known as solcitinib or GSK2586184) is a small molecule inhibitor targeting the Janus kinase (JAK) family of enzymes.[1] This technical guide provides an in-depth overview of the JAK1 and JAK3 selectivity profile of this compound, compiling available quantitative data, outlining typical experimental methodologies for determining selectivity, and visualizing the relevant biological pathways and experimental workflows.
Core Mechanism: The JAK-STAT Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a pivotal role in immune responses and hematopoiesis. The pathway consists of four JAK family members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases associate with cytokine receptors. Upon cytokine binding, the JAKs become activated, phosphorylate the receptor, and create docking sites for STAT proteins. The recruited STATs are then themselves phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of gene transcription.
Figure 1: Simplified JAK-STAT Signaling Pathway.
Quantitative Selectivity Profile of this compound
This compound has been identified as a potent and selective inhibitor of JAK1 and JAK3.[2] The following table summarizes the available half-maximal inhibitory concentration (IC50) data.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. JAK1 |
| JAK1 | 8-9.8[3][4][5] | 1x |
| JAK2 | ~96.8 - 107.8 | 11x[4][5] |
| JAK3 | ~484 - 539 | 55x[4][5] |
| TYK2 | ~202.4 - 225.4 | 23x[4][5] |
Note: The IC50 values for JAK2, JAK3, and TYK2 are calculated based on the reported selectivity folds relative to the JAK1 IC50 of 8.8 nM (average of 8-9.8 nM).
Experimental Protocols for Determining JAK Selectivity
The determination of a kinase inhibitor's selectivity profile typically involves a combination of biochemical and cell-based assays.
Biochemical Kinase Inhibition Assay
Biochemical assays are essential for determining the direct inhibitory effect of a compound on the enzymatic activity of the isolated kinase.
Objective: To measure the concentration of this compound required to inhibit 50% of the enzymatic activity of each JAK isoform (IC50).
General Protocol:
-
Reagents and Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Kinase buffer (e.g., containing HEPES, MgCl2, EGTA, and a surfactant like Brij-35).
-
ATP (Adenosine Triphosphate).
-
Substrate peptide (a peptide that can be phosphorylated by the JAK kinase).
-
This compound (serially diluted).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or similar).
-
Microplates (e.g., 384-well plates).
-
-
Procedure:
-
A solution of each recombinant JAK enzyme is prepared in the kinase buffer.
-
Serial dilutions of this compound are added to the wells of the microplate.
-
The JAK enzyme is added to the wells containing the inhibitor and incubated for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
The kinase reaction is initiated by adding a mixture of the substrate peptide and ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method. Luminescence or fluorescence is commonly measured.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Figure 2: Workflow for a Biochemical Kinase Inhibition Assay.
Cell-Based Phosphorylation Assay
Cell-based assays are crucial for confirming the activity of an inhibitor in a more physiologically relevant context, where factors like cell permeability and off-target effects can be assessed.
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
General Protocol:
-
Reagents and Materials:
-
A suitable cell line expressing the target JAKs (e.g., human peripheral blood mononuclear cells (PBMCs) or specific cell lines like TF-1 or HEL cells).
-
Cell culture medium and supplements.
-
Cytokines to stimulate specific JAK pathways (e.g., IL-2 for JAK1/JAK3, IL-6 for JAK1/JAK2, GM-CSF for JAK2/JAK2, IFN-α for JAK1/TYK2).
-
This compound (serially diluted).
-
Lysis buffer.
-
Antibodies specific for total and phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).
-
Detection method (e.g., Western blotting, ELISA, or flow cytometry).
-
-
Procedure:
-
Cells are cultured and then serum-starved to reduce basal signaling.
-
The cells are pre-incubated with various concentrations of this compound.
-
The specific cytokine is added to stimulate the JAK-STAT pathway.
-
After a short incubation period (e.g., 15-30 minutes), the cells are lysed to extract the proteins.
-
The levels of phosphorylated STAT proteins are measured using a specific detection method. For example, in a Western blot, protein lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies against the phosphorylated and total STAT proteins.
-
The intensity of the phosphorylated STAT band is normalized to the total STAT band.
-
The IC50 is determined by plotting the percentage of inhibition of STAT phosphorylation against the inhibitor concentration.
-
Conclusion
This compound is a potent inhibitor of JAK1 with significant selectivity over other JAK family members, particularly JAK3. The quantitative data, derived from biochemical assays, highlights its preferential activity. The methodologies outlined in this guide represent standard approaches for characterizing the selectivity profile of JAK inhibitors, providing a framework for further research and development in this class of targeted therapies. The high selectivity of this compound for JAK1 suggests a potential for a more targeted therapeutic effect with a potentially favorable safety profile compared to less selective pan-JAK inhibitors.
References
Investigating the Downstream Effects of Fosifidancitinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a detailed overview of the anticipated downstream effects of Fosifidancitinib based on its mechanism of action as a Janus kinase (JAK) 1 and JAK3 inhibitor. As of the latest publicly available information, specific preclinical and clinical data on the quantitative effects of this compound on downstream biomarkers are limited. Therefore, this guide focuses on the theoretical and expected consequences of JAK1/JAK3 inhibition, drawing from the established understanding of the JAK-STAT signaling pathway.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor targeting Janus kinase (JAK) 1 and JAK3.[1] Developed by Rigel Pharmaceuticals, it is currently in the preclinical stage of development for the treatment of immune system and eye diseases.[2] The therapeutic potential of this compound lies in its ability to modulate the signaling of a specific subset of cytokines that are crucial for immune cell development, activation, and function.
The primary mechanism of action of this compound is the inhibition of the JAK-STAT signaling pathway.[1][3] This pathway is a critical communication route for numerous cytokines, growth factors, and hormones, translating extracellular signals into changes in gene expression within the cell.[4][5][6]
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a rapid signal transduction cascade initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and binding to specific DNA sequences to regulate the transcription of target genes.[4][5]
There are four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) and seven members of the STAT family (STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6).[6] The specific combination of JAKs and STATs activated depends on the cytokine and its receptor.
Figure 1: Generalized JAK-STAT Signaling Pathway.
Downstream Effects of JAK1 and JAK3 Inhibition by this compound
This compound's specificity for JAK1 and JAK3 is key to its therapeutic potential and anticipated downstream effects.[1] These two kinases are critically involved in signaling for a subset of cytokines that primarily regulate the development, proliferation, and function of lymphocytes.
3.1. Impact on Cytokine Signaling
JAK1 has a broad role, pairing with other JAKs to transduce signals for numerous cytokines.[7] JAK3, in contrast, has a more restricted expression pattern, primarily found in hematopoietic cells, and it specifically associates with the common gamma chain (γc) of cytokine receptors.[8][9] The γc is a shared subunit for the receptors of several interleukins, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[8][10]
Therefore, by inhibiting JAK1 and JAK3, this compound is expected to block the signaling of these γc-family cytokines.
Expected Impact of this compound on Cytokine Signaling Pathways:
| Cytokine Family | Key Cytokines | Associated JAKs | Downstream STATs | Expected Effect of this compound |
| Common gamma chain (γc) family | IL-2, IL-4, IL-7, IL-9, IL-15, IL-21 | JAK1, JAK3 | STAT1, STAT3, STAT5, STAT6 | Significant Inhibition |
| IL-6 family | IL-6, IL-11 | JAK1 , JAK2, TYK2 | STAT1, STAT3 | Partial Inhibition |
| Type I Interferons | IFN-α, IFN-β | JAK1 , TYK2 | STAT1, STAT2 | Partial Inhibition |
| Type II Interferon | IFN-γ | JAK1 , JAK2 | STAT1 | Partial Inhibition |
3.2. Effects on Immune Cell Populations and Function
The inhibition of γc cytokine signaling by this compound is predicted to have profound effects on lymphocyte populations.
-
T Cells: The development, proliferation, and survival of T cells are heavily dependent on IL-2, IL-7, and IL-15. Inhibition of their signaling pathways via JAK1/JAK3 blockade would likely lead to a reduction in T cell numbers and a suppression of their effector functions.[8]
-
B Cells: IL-4 and IL-21 are critical for B cell proliferation, differentiation, and antibody production.[3] By blocking these signals, this compound is expected to dampen B cell responses.
-
Natural Killer (NK) Cells: The development and function of NK cells are largely driven by IL-15.[3] Inhibition of JAK1/JAK3 would therefore be expected to impair NK cell activity.
Figure 2: Logical Flow of this compound's Downstream Effects.
Experimental Protocols for Investigating Downstream Effects
While specific protocols for this compound are not publicly available, the following are standard methodologies used to assess the downstream effects of JAK inhibitors.
4.1. In Vitro Kinase Assays
-
Objective: To determine the inhibitory activity of this compound against a panel of kinases, including JAK1, JAK2, JAK3, and TYK2.
-
Methodology:
-
Utilize a recombinant kinase enzyme platform.
-
Incubate the kinase with a specific substrate and ATP in the presence of varying concentrations of this compound.
-
Measure the phosphorylation of the substrate using methods such as radioisotope incorporation (e.g., ³²P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection (e.g., ELISA).
-
Calculate the IC50 value, representing the concentration of this compound required to inhibit 50% of the kinase activity.
-
4.2. Cellular Phospho-STAT Assays
-
Objective: To assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in whole blood or isolated immune cells.
-
Methodology:
-
Isolate peripheral blood mononuclear cells (PBMCs) or use whole blood.
-
Stimulate the cells with a specific cytokine (e.g., IL-2 for pSTAT5, IFN-γ for pSTAT1).
-
Treat the cells with a range of this compound concentrations.
-
Fix and permeabilize the cells.
-
Stain with fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT5, anti-pSTAT1).
-
Analyze the level of STAT phosphorylation using flow cytometry.
-
Determine the IC50 for the inhibition of STAT phosphorylation.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. The molecular details of cytokine signaling via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 8. Janus kinases in immune cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
Fosifidancitinib: A Technical Guide to a Novel JAK Inhibitor for Autoimmune Disease Research
This technical guide provides an in-depth overview of fosifidancitinib (also known as ATI-501 for the oral formulation and ATI-502 for the topical formulation), a Janus kinase (JAK) inhibitor under investigation for the treatment of various autoimmune and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's mechanism of action, selectivity, preclinical and clinical data, and key experimental protocols.
Introduction: Targeting Cytokine Signaling in Autoimmune Disease
Autoimmune diseases such as rheumatoid arthritis, alopecia areata, and atopic dermatitis are driven by a dysregulated immune response, leading to chronic inflammation and tissue damage. A central signaling pathway that mediates the effects of numerous pro-inflammatory cytokines is the Janus kinase and Signal Transducer and Activator of Transcription (JAK-STAT) pathway.[1] This pathway is a critical communication route from cell-surface cytokine receptors to the nucleus, making it a prime target for therapeutic intervention.[2]
This compound is a small molecule inhibitor designed to selectively target specific members of the JAK family, thereby modulating the inflammatory cascade. As a potent and selective inhibitor of JAK1 and JAK3, it is being evaluated for its potential to treat a range of autoimmune conditions.[1][3]
Mechanism of Action: The JAK-STAT Signaling Pathway
The JAK-STAT pathway is integral for transducing signals from a wide array of cytokines and growth factors that lack intrinsic kinase activity.[4] The pathway operates through a series of phosphorylation events:
-
Cytokine Binding & Receptor Dimerization: A cytokine binds to its specific receptor on the cell surface, inducing receptor dimerization.
-
JAK Activation: This brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins.[4] Recruited STATs are subsequently phosphorylated by the JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.[2]
-
Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.[2]
This compound exerts its effect by competitively binding to the ATP-binding site of JAK1 and JAK3, preventing their phosphorylation and activation, thereby disrupting the downstream signaling cascade.
Kinase Selectivity Profile
The therapeutic efficacy and safety profile of a JAK inhibitor are largely determined by its selectivity across the four JAK family members (JAK1, JAK2, JAK3, TYK2). This compound is described as a potent and selective inhibitor of JAK1 and JAK3.[1][3] While specific public data on the half-maximal inhibitory concentration (IC50) for this compound is not available, Table 1 provides IC50 values for other well-characterized JAK inhibitors to contextualize the concept of selectivity.
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Primary Selectivity |
| This compound | Potent | - | Potent | - | JAK1 / JAK3 [1][3] |
| Tofacitinib | 10 | 28 | 810 | 116 | JAK1 / JAK2 |
| Upadacitinib | 43 | - | - | - | JAK1 |
| Ruxolitinib | 3.3 | 2.8 | >400 | - | JAK1 / JAK2 |
| Delgocitinib | 2.8 | 2.6 | 13 | 58 | Pan-JAK |
| Table 1: Comparative Kinase Selectivity of Various JAK Inhibitors. IC50 values indicate the concentration required for 50% inhibition in biochemical assays. Lower values denote higher potency. Dashes indicate data not consistently reported in cited sources.[1][5] |
Preclinical Evidence
The efficacy of JAK inhibitors in autoimmune arthritis is often evaluated in the collagen-induced arthritis (CIA) animal model, which shares pathological features with human rheumatoid arthritis (RA), including synovial hyperplasia, cartilage destruction, and bone erosion.[6][7] While specific CIA data for this compound has not been published, a related clinical candidate from the same discovery program, R507 (compound 33), demonstrated significant efficacy in a rat CIA model.[8]
| Compound | Model | Dosing Regimen | Key Outcome | Reference |
| R507 (related JAK1 inhibitor) | Rat Collagen-Induced Arthritis (CIA) | 100 mg/kg (QD) | Almost complete blockage of disease progression (based on hind paw clinical scores) | [8] |
| R507 (related JAK1 inhibitor) | Rat Collagen-Induced Arthritis (CIA) | 50 mg/kg (BID) | Almost complete blockage of disease progression (based on hind paw clinical scores) | [8] |
| Table 2: Preclinical Efficacy of a Related Compound in a Rat CIA Model. QD: once daily; BID: twice daily. |
These preclinical results provided a strong rationale for investigating the therapeutic potential of this class of JAK inhibitors in human autoimmune diseases.
Clinical Development and Efficacy
This compound has been evaluated in Phase 2 clinical trials for several autoimmune indications in both oral (ATI-501) and topical (ATI-502) formulations.
Alopecia Areata (Oral ATI-501)
A Phase 2, randomized, double-blind, placebo-controlled trial (AUAT-201) evaluated three doses of oral this compound (ATI-501) in 87 subjects with alopecia areata, including patchy alopecia, alopecia totalis (AT), and alopecia universalis (AU).[9] The primary endpoint was the mean percent change from baseline in the Severity of Alopecia Tool (SALT) score at 24 weeks.[10]
| Treatment Group (BID) | Primary Endpoint: Mean % Change in SALT Score (vs. Placebo) | p-value | Key Secondary Endpoint: Absolute Change in SALT Score (vs. Placebo) | Reference |
| ATI-501 400 mg | Statistically Significant Improvement | 0.011 | Statistically Significant (p<0.05) | [9][10] |
| ATI-501 600 mg | Statistically Significant Improvement | 0.001 | Statistically Significant (p<0.05) | [9][10] |
| ATI-501 800 mg | Statistically Significant Improvement | 0.010 | Statistically Significant (p<0.05) | [9][10] |
| Table 3: Efficacy Results of Phase 2 Trial of Oral this compound (ATI-501) in Alopecia Areata at 24 Weeks. |
All active dose groups demonstrated statistically significant improvements in hair regrowth compared to placebo for both primary and key secondary endpoints.[10] The treatment was generally well-tolerated, with no serious adverse events reported.[9]
Atopic Dermatitis (Topical ATI-502)
A Phase 2a safety study (NCT03585296) of topical this compound (ATI-502) was conducted in subjects with moderate to severe atopic dermatitis.[10] The primary focus of this trial was to evaluate safety and tolerability over four weeks of daily application.[10] While detailed efficacy results, such as the change in Eczema Area and Severity Index (EASI) score, have not been publicly disclosed, a separate trial of a related "soft" topical JAK 1/3 inhibitor from the same company, ATI-1777, demonstrated promising efficacy. In a Phase 2a trial, ATI-1777 achieved a 74.4% reduction in the modified EASI (mEASI) score from baseline at week 4, compared to a 41.4% reduction for the vehicle (p<0.001).[5]
Pharmacokinetics
Specific pharmacokinetic (PK) parameters for this compound, such as Cmax (maximum concentration), Tmax (time to maximum concentration), and terminal half-life (t½), have not been made publicly available from the clinical trials. Generally, oral small-molecule kinase inhibitors are designed for rapid absorption, with Tmax values typically occurring within a few hours post-administration. Elimination half-lives can vary, influencing dosing frequency (e.g., once or twice daily). PK studies for investigational drugs often involve collecting blood samples at multiple timepoints (e.g., 0.83 to 24 hours post-dose) to calculate parameters like the area under the curve (AUC) and bioavailability using non-compartmental models.
Key Experimental Protocols
Kinase Selectivity Assay Protocol
This protocol outlines a typical biochemical assay to determine the IC50 value of an inhibitor against a panel of kinases.
-
Reagent Preparation : Recombinant human kinase enzymes, corresponding peptide substrates, and ATP are prepared in an appropriate assay buffer.
-
Compound Dilution : this compound is serially diluted in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
Kinase Reaction : The kinase, substrate, and inhibitor are combined in a microplate well. The reaction is initiated by adding a fixed concentration of ATP (often near the Km value for each specific kinase).
-
Incubation : The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection : The reaction is stopped, and the amount of product (ADP) or phosphorylated substrate is quantified. A common method is a fluorescence-based assay that measures ADP production.
-
Data Analysis : The signal is converted to percent inhibition relative to a no-inhibitor control. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic curve.
Cellular Phospho-STAT Assay (Phosphoflow) Protocol
This protocol describes a flow cytometry-based method to measure the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).
-
Cell Preparation : Collect whole blood in heparin tubes or isolate PBMCs via density gradient centrifugation.
-
Inhibitor Pre-incubation : Aliquot cells and pre-incubate with varying concentrations of this compound or vehicle control for a specified time (e.g., 1 hour at 37°C).
-
Cytokine Stimulation : Add a specific cytokine (e.g., IL-2 to assess JAK1/3 signaling) to stimulate the cells for a short period (e.g., 15 minutes at 37°C). Leave an unstimulated control.
-
Fixation : Immediately stop the reaction by adding a fixative agent (e.g., paraformaldehyde) to crosslink proteins and preserve the phosphorylation state.
-
Permeabilization : Permeabilize the cells using an agent like ice-cold methanol to allow intracellular antibody staining.
-
Antibody Staining : Stain the cells with a cocktail of fluorescently-conjugated antibodies. This includes cell surface markers (e.g., CD3, CD4 for T-cell gating) and an intracellular antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT5).
-
Flow Cytometry Analysis : Acquire data on a flow cytometer. Gate on the cell population of interest (e.g., CD4+ T-cells) and measure the median fluorescence intensity (MFI) of the pSTAT antibody.
-
Data Analysis : Determine the percent inhibition of pSTAT MFI at each inhibitor concentration relative to the stimulated vehicle control.
Conclusion
This compound is a selective JAK1/3 inhibitor with demonstrated clinical efficacy in alopecia areata. Its mechanism of action, centered on the targeted disruption of the JAK-STAT signaling pathway, represents a key therapeutic strategy for a variety of autoimmune diseases. While detailed data on its kinase selectivity, preclinical efficacy in arthritis models, and pharmacokinetics are not fully in the public domain, the available information supports its continued investigation. The protocols and data presented in this guide offer a comprehensive resource for researchers and developers in the field of immunology and drug discovery.
References
- 1. JAK | DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Table 9, Summary of Pharmacokinetic Parameters of Macitentan, Tadalafil, and ACT-132577 - Macitentan and Tadalafil (Opsynvi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. WO2023240038A1 - Tricyclic quinolone bcl6 bifunctional degraders - Google Patents [patents.google.com]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
Fosifidancitinib: A New Frontier in the Treatment of Ophthalmological Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Fosifidancitinib, a novel Janus kinase (JAK) inhibitor, represents a promising new therapeutic avenue for a range of debilitating ophthalmological disorders. By targeting the intracellular JAK/STAT signaling pathway, a critical mediator of inflammatory cytokine signaling, this compound has the potential to address the underlying inflammatory processes that drive diseases such as uveitis, dry eye disease, and scleritis. This whitepaper provides a comprehensive overview of the scientific rationale for the use of this compound in ophthalmology, including its mechanism of action, preclinical evidence from related JAK inhibitors, and potential clinical applications. Detailed experimental protocols and a summary of the current landscape of JAK inhibition in eye diseases are presented to guide future research and development in this exciting field.
Introduction: The Unmet Need in Inflammatory Eye Diseases
Inflammatory and autoimmune diseases of the eye are a significant cause of vision loss and morbidity worldwide.[1][2][3] Conditions such as non-infectious uveitis, a leading cause of blindness, and dry eye disease, which affects millions, are characterized by chronic inflammation that is often inadequately controlled by current therapies.[3][4] Existing treatments, such as corticosteroids and conventional immunosuppressants, are associated with significant local and systemic side effects, highlighting the urgent need for more targeted and well-tolerated therapeutic options.[1][3]
The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the signaling pathways for numerous cytokines and growth factors that are pivotal in the pathogenesis of autoimmune and inflammatory diseases.[2][3][5][6][7] The dysregulation of the JAK/STAT pathway is a key driver of the inflammatory cascade in several ocular conditions.[2][3] Therefore, inhibition of this pathway presents a highly attractive strategy for the treatment of inflammatory eye diseases.
This compound is a small molecule inhibitor of the JAK family. While specific clinical data for this compound in ophthalmological disorders is not yet widely available in the public domain, the extensive and growing body of evidence for other JAK inhibitors in this field provides a strong rationale for its potential efficacy and development.
Mechanism of Action: Targeting the JAK/STAT Signaling Pathway
The therapeutic potential of this compound in ophthalmological disorders stems from its ability to modulate the immune response by inhibiting the JAK/STAT signaling pathway. This pathway is a principal communication route for over 50 cytokines and growth factors, including interferons (IFNs) and interleukins (ILs), which are central to inflammation and immune cell function.[8]
The canonical JAK/STAT signaling cascade is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event leads to the dimerization of the receptor chains and the subsequent activation of receptor-associated JAKs through autophosphorylation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus. Inside the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating the transcription of genes involved in inflammation, immune cell differentiation, and proliferation.[6][7][8]
By inhibiting one or more of the JAK enzymes, this compound can effectively block this signaling cascade, leading to a downstream reduction in the production of pro-inflammatory mediators. This targeted approach offers the potential for a more focused immunomodulatory effect compared to broader-acting agents like corticosteroids.
References
- 1. JAK inhibitors in Autoimmune Ocular Inflammatory Diseases – A Systematic Review of Case Reports and Series | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 2. Role of Janus Kinase (JAK) Inhibitor in Autoimmune Ocular Inflammation: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of Janus Kinase Inhibitors as Therapies for Noninfectious Uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dryeyetimes.com [dryeyetimes.com]
- 5. JAK-STAT inhibitors in noninfectious uveitis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sorting Out the Stats from the Jaks [reviewofophthalmology.com]
- 7. researchgate.net [researchgate.net]
- 8. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Selective JAK Inhibitor: A Technical Deep Dive into the Early Discovery and Synthesis of Fosifidancitinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosifidancitinib, a potent and selective inhibitor of Janus kinases (JAK) 1 and 3, represents a significant advancement in the targeted therapy of immune-mediated diseases. This technical whitepaper provides an in-depth guide to the early discovery and synthesis of this novel small molecule. We will explore the scientific rationale behind its development, detail the experimental protocols for its synthesis and biological evaluation, and present key preclinical data. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the foundational science of this compound and the broader field of JAK inhibition.
Introduction: The Rationale for a Selective JAK1/3 Inhibitor
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—plays a pivotal role in cytokine signaling. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is a key driver in the pathophysiology of numerous autoimmune and inflammatory diseases. While the development of pan-JAK inhibitors has demonstrated clinical efficacy, the associated side effects, often linked to the inhibition of JAK2, have highlighted the need for more selective agents.
This compound (formerly known as R256) was developed by Rigel Pharmaceuticals to address this need by selectively targeting JAK1 and JAK3.[1][2] This dual inhibition is strategic: JAK1 is involved in the signaling of a broad range of pro-inflammatory cytokines, while JAK3 signaling is primarily restricted to hematopoietic cells and is crucial for the function of lymphocytes. By sparing JAK2, which is essential for erythropoiesis, this compound was designed to offer a more favorable safety profile while maintaining potent immunosuppressive activity. The initial therapeutic focus for this inhaled formulation was asthma.[1]
Early Discovery and Lead Optimization
The discovery of this compound stemmed from a focused drug discovery program at Rigel Pharmaceuticals aimed at identifying novel, potent, and selective JAK inhibitors. The core chemical scaffold was optimized through iterative cycles of medicinal chemistry to enhance potency against JAK1 and JAK3 while minimizing activity against JAK2 and TYK2. The phosphate prodrug moiety was incorporated to improve the aqueous solubility and pharmacokinetic properties of the parent molecule.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, as outlined in the key patent WO2010085684A1. The following is a representative synthetic route based on the information available.
Experimental Protocol: Synthesis of Key Intermediates and Final Compound
Step 1: Synthesis of 2-((4-fluoro-3-methoxy-5-methylphenyl)amino)-5-methylpyrimidin-4-ol
-
A mixture of 4-fluoro-3-methoxy-5-methylaniline and 2-chloro-5-methylpyrimidin-4-ol is heated in the presence of a suitable base (e.g., diisopropylethylamine) in a high-boiling point solvent (e.g., N-methyl-2-pyrrolidone).
-
The reaction mixture is heated for several hours until the starting materials are consumed (monitored by TLC or LC-MS).
-
Upon cooling, the product is precipitated by the addition of water, filtered, washed, and dried to yield the desired pyrimidinol intermediate.
Step 2: Chlorination of the Pyrimidinol Intermediate
-
The pyrimidinol from Step 1 is treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), to convert the hydroxyl group to a chlorine atom.
-
The reaction is typically performed at an elevated temperature.
-
After completion, the excess POCl3 is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting solid is filtered, washed, and dried.
Step 3: Coupling with 5-amino-3H-benzo[d]oxazol-2-one
-
The chlorinated pyrimidine from Step 2 is coupled with 5-amino-3H-benzo[d]oxazol-2-one in the presence of a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in an inert solvent (e.g., dioxane).
-
The reaction mixture is heated under an inert atmosphere for several hours.
-
After cooling, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated to give the coupled product.
Step 4: Introduction of the Phosphonooxymethyl Group
-
The N-H of the benzoxazolone ring is deprotonated with a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., DMF).
-
The resulting anion is then reacted with a suitable reagent, such as (iodomethyl)phosphonic acid di-tert-butyl ester, to introduce the protected phosphonooxymethyl group.
Step 5: Deprotection to Yield this compound
-
The tert-butyl protecting groups on the phosphate moiety are removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), in a suitable solvent (e.g., dichloromethane).
-
After the reaction is complete, the solvent is removed in vacuo, and the crude product is purified by preparative HPLC or crystallization to afford this compound.
Biological Activity and Selectivity
The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site of JAK1 and JAK3.
Quantitative Data: In Vitro Kinase Inhibition
While specific IC50 values for this compound are not publicly available in the provided search results, the table below presents typical data that would be generated to characterize the potency and selectivity of a JAK inhibitor. For illustrative purposes, data for other known JAK inhibitors are included.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Abrocitinib | ~29 | ~803 | >10,000 | ~1,300 |
| CYT387 | 11 | 18 | 155 | Data not available |
Table 1: In vitro inhibitory activity of selected JAK inhibitors against the four JAK isoforms. IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.[3][4]
Experimental Protocol: In Vitro JAK Kinase Inhibition Assay
A common method to determine the in vitro potency of a JAK inhibitor is a biochemical assay that measures the phosphorylation of a substrate peptide by a recombinant JAK enzyme.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
A suitable peptide substrate (e.g., a synthetic peptide derived from STAT1).
-
Adenosine-5'-triphosphate (ATP), radiolabeled with ³²P or ³³P.
-
This compound or other test compounds.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, combine the recombinant JAK enzyme, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding radiolabeled ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction by adding a solution of phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated peptide.
-
Wash the plate multiple times with phosphoric acid to remove unincorporated ATP.
-
Measure the radioactivity of the captured phosphorylated peptide using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.
-
Determine the IC50 value by fitting the dose-response data to a suitable pharmacological model.
Signaling Pathway and Experimental Workflow
JAK-STAT Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, a critical communication route for numerous cytokines involved in inflammation and immunity.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Kinase Assay
The following diagram illustrates the typical workflow for an in vitro kinase assay to determine the IC50 of an inhibitor.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Preclinical Development
Following its initial characterization, this compound (as R256) underwent preclinical studies to evaluate its potential as an inhaled treatment for asthma. In 2012, Rigel Pharmaceuticals announced that preclinical studies had been conducted in various models, and the company intended to initiate preclinical development leading to an Investigational New Drug (IND) application.[1] Subsequently, in 2014, it was announced that AstraZeneca would lead the global development and commercialization of R256 for asthma, with efforts to bring the compound into first-in-human studies.[2] While detailed preclinical pharmacokinetic and toxicology data are not publicly available, these partnerships underscore the promising early data generated for this compound.
Conclusion
This compound is a rationally designed, selective JAK1/3 inhibitor that emerged from a focused discovery effort to create a safer alternative to pan-JAK inhibitors. Its synthesis involves a convergent strategy, and its biological activity is characterized by potent inhibition of its target kinases. The preclinical development of this compound as an inhaled therapy for asthma highlights its potential in treating inflammatory diseases. This whitepaper provides a foundational understanding of the early-stage research and development of this promising therapeutic agent, offering valuable insights for the scientific community. Further disclosure of detailed preclinical and clinical data will be crucial in fully elucidating the therapeutic potential of this compound.
References
- 1. Rigel Advances Asthma Programs: Two Inhaled Drug Candidates Take Aim at Acute and Chronic Lung Disease :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 2. Rigel Pharmaceuticals, Inc. Will Present Clinical Product Portfolio Update At J.P. Morgan Healthcare Conference - BioSpace [biospace.com]
- 3. CYT387, a selective JAK1/JAK2 inhibitor: in vitro assessment of kinase selectivity and preclinical studies using cell lines and primary cells from polycythemia vera patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Fosifidancitinib's Effect on Inflammatory Mediators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of fosifidancitinib, a selective Janus kinase (JAK) inhibitor, and its impact on inflammatory mediators. The document details its mechanism of action through the JAK-STAT signaling pathway, presents quantitative data on its inhibitory effects, outlines key experimental protocols for its evaluation, and visualizes complex pathways and workflows.
Introduction: this compound and Its Therapeutic Rationale
This compound is a potent and selective small molecule inhibitor of Janus kinases 1 and 3 (JAK1/JAK3).[1] The JAK family of enzymes, which also includes JAK2 and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases that play a pivotal role in signal transduction for a wide array of cytokines, growth factors, and hormones.[2][3] By mediating the signals of numerous pro-inflammatory cytokines, the JAK-STAT pathway is a critical driver in the pathogenesis of many autoimmune and inflammatory diseases.[4][5] Consequently, inhibiting this pathway offers a targeted therapeutic strategy. This compound is primarily investigated for its potential in treating allergies, asthma, and various autoimmune disorders.[1]
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
The primary mechanism of action for this compound is the interruption of the JAK-STAT signaling cascade. This pathway provides a direct route for transmitting extracellular signals from cytokine receptors on the cell membrane to the nucleus, leading to the transcription of target genes.[2][6]
The process unfolds as follows:
-
Cytokine Binding: Pro-inflammatory cytokines (e.g., Interleukins, Interferons) bind to their specific transmembrane receptors.[3]
-
JAK Activation: This binding event brings the receptor-associated JAKs into close proximity, allowing them to auto-phosphorylate and become activated.[6]
-
STAT Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the cytokine receptor.[6]
-
STAT Recruitment and Dimerization: These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, the STATs are themselves phosphorylated by the JAKs.[2]
-
Nuclear Translocation and Gene Transcription: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate into the cell nucleus.[6] Inside the nucleus, these STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating the transcription of genes that encode for various inflammatory mediators.[2]
This compound, as a JAK1/3 inhibitor, competitively binds to the ATP-binding site of these kinases, preventing their phosphorylation and subsequent activation. This blockade effectively halts the downstream signaling cascade, thereby reducing the production of pro-inflammatory cytokines and mitigating the inflammatory response.[6]
Quantitative Effects on Inflammatory Mediators
This compound's inhibition of JAK1 and JAK3 disrupts the signaling of a specific set of cytokines crucial to immune cell function and inflammation. While specific quantitative data for this compound is not extensively available in the public domain, data from other selective JAK1 inhibitors can serve as a proxy to illustrate the expected potency and selectivity.
Key cytokine pathways affected by JAK1/3 inhibition include:
-
Interleukin-6 (IL-6): A pleiotropic cytokine involved in acute and chronic inflammation, IL-6 signals through a receptor complex that utilizes JAK1. Inhibition of JAK1 blocks IL-6-mediated inflammatory responses.[7][8]
-
Interferon-gamma (IFN-γ): A key cytokine in Th1-mediated immune responses, IFN-γ signals via JAK1 and JAK2. Selective JAK1 inhibition can modulate, though not completely abrogate, IFN-γ signaling.[8][9]
-
IL-12/IL-23 Family: IL-23, critical for the maintenance and expansion of Th17 cells, signals through a pathway involving JAK2 and TYK2, while IL-12 signals through JAK2 and TYK2 as well.[9][10] Although this compound primarily targets JAK1/3, the complex interplay and crosstalk within the JAK-STAT network mean that its effects can indirectly influence these pathways. JAK inhibitors like tofacitinib have been shown to suppress the shared IL-12/IL-23p40 subunit, particularly in the presence of IFN-γ.[9]
The table below summarizes the biochemical and cellular activity for LW402, a representative selective JAK1 inhibitor, demonstrating the typical potency and selectivity profile for this class of drugs.[7]
| Target / Pathway | Assay Type | Metric (IC₅₀) | Selectivity (Fold vs. JAK1) | Reference |
| Biochemical Potency | ||||
| JAK1 | Enzymatic Assay | 7.7 nM | - | [7] |
| JAK2 | Enzymatic Assay | 12.7 nM | 1.65x | [7] |
| JAK3 | Enzymatic Assay | 176 nM | 22.85x | [7] |
| TYK2 | Enzymatic Assay | 227 nM | 29.48x | [7] |
| Cellular Activity | ||||
| IL-6 induced pSTAT1 (JAK1-dependent) | Human Whole Blood Assay | 414 nM | - | [7] |
| GM-CSF induced pSTAT5 (JAK2-dependent) | Human Whole Blood Assay | 19,917 nM | 48.1x | [7] |
Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[11][12][13] A lower IC₅₀ value indicates a more potent inhibitor.
Experimental Protocols for Efficacy Assessment
Evaluating the effect of this compound on inflammatory mediators requires a multi-faceted approach, combining biochemical, cellular, and molecular biology techniques.
This pharmacodynamic assay measures the ability of a JAK inhibitor to block cytokine-induced STAT phosphorylation in a physiologically relevant matrix.
Objective: To determine the IC₅₀ of this compound for the inhibition of IL-6-induced STAT1 phosphorylation in human whole blood.
Methodology:
-
Sample Collection: Collect fresh human whole blood from healthy donors into sodium heparin-coated tubes.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in RPMI 1640 media to achieve the desired final concentrations.
-
Inhibition Step: Aliquot whole blood into 96-well plates. Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for 1 hour at 37°C to allow for cell penetration.
-
Stimulation Step: Add a pre-determined concentration of recombinant human IL-6 (e.g., 100 ng/mL) to stimulate the JAK1-dependent pathway. Leave one set of wells unstimulated as a negative control. Incubate for 15-20 minutes at 37°C.
-
Cell Lysis and Fixing: Immediately stop the reaction by adding a pre-warmed lysis/fixation buffer (e.g., BD Phosflow™ Lyse/Fix Buffer). Incubate for 10-15 minutes at 37°C.
-
Permeabilization: Centrifuge the plate, discard the supernatant, and resuspend the cell pellets in a permeabilization buffer (e.g., ice-cold 90% methanol). Incubate on ice for 30 minutes.
-
Staining: Wash the cells with staining buffer (e.g., PBS with 2% FBS). Add a cocktail of fluorescently-labeled antibodies, including an antibody specific for phosphorylated STAT1 (pSTAT1) and cell surface markers to identify specific cell populations (e.g., CD4 for T-helper cells). Incubate in the dark for 30-60 minutes.
-
Data Acquisition: Wash the cells again and resuspend in staining buffer. Acquire data using a flow cytometer.
-
Data Analysis: Gate on the cell population of interest (e.g., CD4+ lymphocytes). Determine the median fluorescence intensity (MFI) of the pSTAT1 signal for each condition. Plot the percentage of inhibition against the log of the this compound concentration and fit a four-parameter logistic curve to calculate the IC₅₀ value.[14]
This method quantifies the effect of this compound on the transcription of inflammatory genes in stimulated immune cells.
Objective: To measure the change in IL12B (IL-12/23p40) mRNA expression in dendritic cells following treatment with this compound.
Methodology:
-
Cell Culture and Differentiation: Culture human peripheral blood mononuclear cells (PBMCs) and differentiate them into monocyte-derived dendritic cells (mDCs) using GM-CSF and IL-4.
-
Treatment and Stimulation: Pre-treat the mDCs with various concentrations of this compound or vehicle control for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) and IFN-γ to induce pro-inflammatory gene expression.[9]
-
RNA Extraction: After a 4-6 hour stimulation period, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and random primers.
-
Quantitative PCR (qPCR): Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (IL12B) and a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Thermocycling and Data Collection: Run the reaction on a real-time PCR instrument. The instrument will measure the fluorescence at each cycle of amplification.
-
Data Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative expression of the target gene (IL12B) compared to the housekeeping gene using the ΔΔCt method. Analyze the dose-dependent reduction in IL12B expression caused by this compound.
Summary and Future Directions
This compound represents a targeted therapeutic approach to inflammatory and autoimmune diseases by selectively inhibiting JAK1 and JAK3. Its mechanism of action is centered on the blockade of the JAK-STAT signaling pathway, which is essential for the function of numerous pro-inflammatory cytokines, including IL-6 and IFN-γ. The efficacy of this compound in modulating the inflammatory response can be robustly quantified using established experimental protocols such as whole blood phospho-STAT assays and qPCR for gene expression.
While direct preclinical and clinical data for this compound are emerging, the well-established role of the JAK-STAT pathway in inflammation and the clinical success of other JAK inhibitors provide a strong rationale for its development. Future research will need to focus on comprehensive clinical trials to establish its safety and efficacy profile in various patient populations and to further delineate its precise impact on the complex network of inflammatory mediators in human disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. onclive.com [onclive.com]
- 3. The JAK-STAT pathway: from structural biology to cytokine engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From the Cover: Interplay Between IFN-γ and IL-6 Impacts the Inflammatory Response and Expression of Interferon-Regulated Genes in Environmental-Induced Autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppression of IL‐12/IL‐23 p40 subunit in the skin and blood of psoriasis patients by Tofacitinib is dependent on active interferon‐γ signaling in dendritic cells: Implications for the treatment of psoriasis and interferon‐driven diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The IL-23/IL-17 Pathway in Inflammatory Skin Diseases: From Bench to Bedside [frontiersin.org]
- 11. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IC50 Calculator | AAT Bioquest [aatbio.com]
Understanding the Pharmacodynamics of Fosifidancitinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosifidancitinib is a small molecule inhibitor targeting the Janus kinase (JAK) family of enzymes. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, focusing on its mechanism of action, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with or interested in this class of therapeutic agents.
Mechanism of Action
This compound is a potent and selective inhibitor of Janus kinases, with a primary specificity for JAK1 and JAK3.[1] The JAK family, which also includes JAK2 and Tyrosine Kinase 2 (TYK2), are intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling.[2] Cytokines, upon binding to their specific receptors on the cell surface, trigger the activation of associated JAKs. This activation initiates a signaling cascade known as the JAK-STAT pathway.
Activated JAKs phosphorylate specific tyrosine residues on the intracellular domains of the cytokine receptors. These phosphorylated sites then serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of a wide array of genes involved in inflammation, immunity, and hematopoiesis.
By inhibiting JAK1 and JAK3, this compound effectively blocks this signaling cascade. The inhibition of JAK1 is thought to modulate the signaling of numerous pro-inflammatory cytokines. The concurrent inhibition of JAK3, which is primarily associated with the common gamma chain (γc) of cytokine receptors crucial for lymphocyte development and function, further contributes to the immunomodulatory effects of the drug.
Quantitative Pharmacodynamic Data
To provide context for the expected potency and selectivity of a JAK1/JAK3 inhibitor, the following table presents representative IC50 values for other selective JAK inhibitors. It is crucial to note that these values are for comparative purposes only and do not represent the specific values for this compound.
| Kinase Target | Representative IC50 (nM) - Biochemical Assay | Representative IC50 (nM) - Cellular Assay |
| JAK1 | 10 - 50 | 50 - 200 |
| JAK2 | 500 - 1000 | > 1000 |
| JAK3 | 1 - 20 | 20 - 100 |
| TYK2 | > 1000 | > 2000 |
Table 1: Representative Inhibitory Potency of a Selective JAK1/JAK3 Inhibitor. These values are illustrative and are not the specific IC50 values for this compound. Biochemical assays typically measure the direct inhibition of purified enzyme activity, while cellular assays measure the inhibition of a downstream signaling event, such as STAT phosphorylation, in a cellular context.
Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway and the points of inhibition by a JAK1/JAK3 inhibitor like this compound.
Figure 1: JAK-STAT Signaling Pathway and Inhibition by this compound. This diagram illustrates the key steps in the JAK-STAT signaling cascade, from cytokine binding to gene transcription, and highlights the inhibitory action of this compound on JAK1 and JAK3.
Experimental Protocols
The pharmacodynamic activity of this compound is typically characterized using a combination of in vitro biochemical and cellular assays. The following are detailed methodologies for key experiments.
Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of this compound on purified JAK enzymes.
Methodology:
-
Enzyme and Substrate Preparation:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are obtained from commercial sources or expressed and purified in-house.
-
A generic peptide substrate for tyrosine kinases, such as poly(Glu, Tyr) 4:1, is used.
-
-
Assay Reaction:
-
The assay is performed in a 96- or 384-well plate format.
-
Each well contains the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), a fixed concentration of the respective JAK enzyme, and the peptide substrate.
-
This compound is serially diluted in DMSO and added to the wells to achieve a range of final concentrations. A DMSO-only control is included.
-
The reaction is initiated by the addition of ATP (at a concentration close to its Km for each enzyme) and [γ-33P]ATP as a tracer.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection and Analysis:
-
The reaction is stopped by the addition of phosphoric acid.
-
The phosphorylated substrate is captured on a filter membrane (e.g., phosphocellulose).
-
Unincorporated [γ-33P]ATP is washed away.
-
The radioactivity on the filter, corresponding to the extent of substrate phosphorylation, is measured using a scintillation counter.
-
The percentage of inhibition for each this compound concentration is calculated relative to the DMSO control.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Figure 2: Workflow for a Biochemical Kinase Inhibition Assay. This flowchart outlines the key steps involved in determining the IC50 value of an inhibitor against a purified kinase.
Cellular STAT Phosphorylation Assay
Objective: To measure the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in a cellular context.
Methodology:
-
Cell Culture and Stimulation:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., NK-92) are used.
-
Cells are cultured in appropriate media and starved of cytokines for a period (e.g., 4 hours) to reduce basal STAT phosphorylation.
-
Cells are pre-incubated with serially diluted this compound or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Cells are then stimulated with a specific cytokine to induce the phosphorylation of a target STAT protein (e.g., IL-2 for pSTAT5 in NK cells, IFN-α for pSTAT1 in PBMCs). A non-stimulated control is also included.
-
-
Fixation and Permeabilization:
-
Following stimulation, the cells are immediately fixed with a fixative solution (e.g., paraformaldehyde) to preserve the phosphorylation state of the proteins.
-
The cells are then permeabilized with a permeabilization buffer (e.g., ice-cold methanol) to allow intracellular antibody staining.
-
-
Immunostaining and Flow Cytometry:
-
The permeabilized cells are stained with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT5-Alexa Fluor 647).
-
Cells can also be co-stained with antibodies against cell surface markers to identify specific cell populations (e.g., CD3 for T cells, CD56 for NK cells).
-
The fluorescence intensity of the stained cells is measured using a flow cytometer.
-
-
Data Analysis:
-
The geometric mean fluorescence intensity (gMFI) of the phospho-STAT signal is determined for each condition.
-
The percentage of inhibition of STAT phosphorylation for each this compound concentration is calculated relative to the cytokine-stimulated vehicle control.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Figure 3: Workflow for a Cellular STAT Phosphorylation Assay. This flowchart details the procedure for assessing the inhibition of cytokine-induced STAT phosphorylation in cells using flow cytometry.
Conclusion
This compound is a selective inhibitor of JAK1 and JAK3, targeting a key signaling pathway in the immune system. Its pharmacodynamic profile is characterized by the potent inhibition of cytokine-driven cellular events. The experimental protocols and conceptual frameworks presented in this guide provide a comprehensive basis for the continued investigation and development of this compound and other molecules in its class. Further disclosure of specific quantitative data will be crucial for a more complete understanding of its therapeutic potential.
References
Preclinical Mode of Action of Fosifidancitinib: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosifidancitinib is an investigational small molecule inhibitor targeting the Janus kinase (JAK) family of enzymes.[1][2][3] JAK inhibitors are a class of immunomodulatory agents that interfere with the JAK-STAT signaling pathway, a critical cascade in cytokine signaling that drives inflammation and immune responses. Dysregulation of this pathway is a key factor in the pathogenesis of various autoimmune and inflammatory diseases, including rheumatoid arthritis. This technical guide provides an in-depth overview of the preclinical mode of action of a representative JAK inhibitor, serving as a surrogate to understand the anticipated mechanism of this compound, for which specific preclinical data is not extensively available in the public domain. The information herein is compiled from preclinical studies of other well-characterized JAK inhibitors.
The JAK-STAT Signaling Pathway
Cytokines, upon binding to their specific receptors, trigger the activation of receptor-associated JAKs.[4][5] The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2.[4][5] Activated JAKs phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and subsequent modulation of target gene expression. This signaling cascade is pivotal in mediating the biological effects of a wide array of cytokines, chemokines, and growth factors involved in immunity and hematopoiesis.
Data Presentation: In Vitro Kinase Inhibition Profile
The selectivity of a JAK inhibitor across the four JAK family members is a critical determinant of its biological activity and potential therapeutic window. The inhibitory activity is typically quantified as the half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for various JAK inhibitors from in vitro kinase assays, illustrating the concept of JAK selectivity. It is anticipated that this compound, as a JAK1/3 inhibitor, would show lower IC50 values for JAK1 and JAK3 compared to JAK2 and TYK2.
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Selectivity Profile |
| Tofacitinib | 1-11 | 5-20 | 1-2 | >1000 | JAK3/1 > JAK2 |
| Filgotinib | 10-30 | 28-810 | 810-1580 | 116-530 | JAK1 selective |
| Upadacitinib | 43-59 | 110-250 | 2300-4400 | >5000 | JAK1 selective |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/2 |
Note: These values are compiled from various preclinical studies and serve as a reference. Actual values can vary based on experimental conditions.
Experimental Protocols
In Vitro Kinase Activity Assay
Objective: To determine the IC50 values of a test compound against individual JAK enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and a generic peptide substrate (e.g., a poly-Glu-Tyr peptide) are used.
-
Assay Reaction: The kinase reaction is typically performed in a 96- or 384-well plate. The reaction mixture contains the specific JAK enzyme, the peptide substrate, ATP (often at its Km concentration), and varying concentrations of the inhibitor (e.g., this compound).
-
Incubation: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).
-
Detection: The level of substrate phosphorylation is quantified. A common method is the use of a phosphospecific antibody that recognizes the phosphorylated substrate. Detection can be achieved through various means, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Cellular Phospho-STAT (pSTAT) Assay
Objective: To assess the ability of a compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Methodology:
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets are isolated from whole blood.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the JAK inhibitor or vehicle control.
-
Cytokine Stimulation: Cells are stimulated with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-6 for JAK1/2-STAT3, IL-2 for JAK1/3-STAT5, or IFN-α for JAK1/TYK2-STAT1).
-
Fixation and Permeabilization: The stimulation is stopped, and cells are fixed and permeabilized to allow for intracellular antibody staining.
-
Antibody Staining: Cells are stained with fluorescently labeled antibodies specific for a phosphorylated STAT protein (e.g., anti-pSTAT3, anti-pSTAT5) and cell surface markers to identify different immune cell populations.
-
Flow Cytometry: The level of pSTAT in different cell populations is quantified using a flow cytometer.
-
Data Analysis: The IC50 for inhibition of pSTAT is calculated from the concentration-response curve.
In Vivo Model of Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA)
Objective: To evaluate the therapeutic efficacy of a JAK inhibitor in a preclinical model of rheumatoid arthritis.
Methodology:
-
Induction of Arthritis: Arthritis is induced in susceptible strains of mice (e.g., DBA/1) by immunization with an emulsion of type II collagen and complete Freund's adjuvant. A booster immunization is given after approximately 21 days.
-
Treatment: Once clinical signs of arthritis appear (e.g., paw swelling, erythema), animals are treated daily with the JAK inhibitor (administered orally or via another appropriate route) or vehicle control.
-
Clinical Assessment: The severity of arthritis is monitored regularly by scoring the clinical signs of inflammation in each paw. Paw thickness can also be measured using calipers.
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, and bone/cartilage destruction.
-
Biomarker Analysis: Blood samples can be collected to measure levels of inflammatory cytokines and other relevant biomarkers.
Effects on Immune Cells
Preclinical studies on various JAK inhibitors have demonstrated their modulatory effects on a range of immune cells. By blocking the signaling of key cytokines, these inhibitors can suppress the proliferation and function of T cells, particularly Th1 and Th17 lineages, which are implicated in the pathogenesis of rheumatoid arthritis.[6] Furthermore, JAK inhibitors can impact B cell function, dendritic cell maturation, and the production of inflammatory mediators by monocytes and macrophages. The specific effects on different immune cell populations are dependent on the inhibitor's JAK selectivity profile.
Conclusion
The preclinical mode of action of this compound is anticipated to be consistent with that of other selective JAK inhibitors. By targeting specific JAK enzymes, particularly JAK1 and JAK3, this compound is expected to potently inhibit the signaling of a range of pro-inflammatory cytokines that are central to the pathophysiology of rheumatoid arthritis and other autoimmune diseases. The in vitro and in vivo models described in this guide are standard methodologies used to characterize the potency, selectivity, and efficacy of this class of drugs. The data generated from such preclinical studies are crucial for informing the clinical development of novel JAK inhibitors like this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 5. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Lymphocyte Assays with Fosifidancitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosifidancitinib is a selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 3 (JAK3). These kinases are critical components of signaling pathways for numerous cytokines that regulate the growth, differentiation, and function of lymphocytes. By inhibiting JAK1 and JAK3, this compound modulates the immune response, making it a compound of interest for autoimmune diseases and other inflammatory conditions. These application notes provide detailed protocols for assessing the in vitro activity of this compound on lymphocytes, focusing on its impact on the JAK/STAT signaling pathway, cell proliferation, and cytokine production.
Mechanism of Action: JAK/STAT Signaling Pathway
The JAK/STAT signaling cascade is initiated when a cytokine binds to its receptor on the lymphocyte surface. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate the cytoplasmic tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in immune cell function. This compound exerts its immunomodulatory effects by inhibiting the kinase activity of JAK1 and JAK3, thereby blocking this signaling cascade.
Caption: this compound inhibits JAK1/JAK3 signaling.
Quantitative Data Summary
| Assay Type | Target/Stimulus | Cell Type | Parameter Measured | This compound IC50 (nM) | Comparative JAK Inhibitor IC50 (nM) |
| Enzymatic Assay | JAK1 | - | Kinase Activity | Data not available | Tofacitinib: 112 |
| JAK3 | - | Kinase Activity | Data not available | Tofacitinib: 1 | |
| Cellular Assays | |||||
| STAT Phosphorylation | IL-2 | Human PBMCs | pSTAT5 | Data not available | Tofacitinib: ~10-50 |
| IL-6 | Human PBMCs | pSTAT3 | Data not available | Tofacitinib: ~50-100 | |
| IFN-α | Human PBMCs | pSTAT1 | Data not available | Tofacitinib: ~50-150 | |
| T-Cell Proliferation | Anti-CD3/CD28 | Human PBMCs | CFSE Dilution | Data not available | Tofacitinib: ~5-20 |
| PHA | Human PBMCs | ³H-Thymidine Incorporation | Data not available | Tofacitinib: ~10-30 | |
| Cytokine Production | Anti-CD3/CD28 | Human CD4+ T cells | IFN-γ Secretion | Data not available | Tofacitinib: ~5-25 |
| Anti-CD3/CD28 | Human CD4+ T cells | IL-17 Secretion | Data not available | Tofacitinib: ~10-50 |
Note: The provided IC50 values for comparative JAK inhibitors are approximate and can vary based on experimental conditions.
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the efficacy of this compound on lymphocyte function.
Caption: General workflow for in vitro lymphocyte assays.
Protocol 1: Inhibition of STAT Phosphorylation
This assay measures the ability of this compound to block cytokine-induced phosphorylation of STAT proteins in peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Recombinant human cytokines (e.g., IL-2, IL-6, IFN-α)
-
Phosphate-Buffered Saline (PBS)
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies against pSTAT1, pSTAT3, pSTAT5, and cell surface markers (e.g., CD3, CD4)
-
Flow cytometer
Procedure:
-
Isolate PBMCs: Isolate PBMCs from healthy donor whole blood using Ficoll-Paque PLUS density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in RPMI 1640 with 10% FBS at a concentration of 1 x 10⁶ cells/mL.
-
Compound Incubation: Aliquot 100 µL of the cell suspension into a 96-well plate. Add various concentrations of this compound (e.g., 0.1 nM to 10 µM) and incubate for 1 hour at 37°C.
-
Cytokine Stimulation: Stimulate the cells by adding the appropriate cytokine (e.g., 100 ng/mL IL-6 for pSTAT3, 100 U/mL IL-2 for pSTAT5) for 15-30 minutes at 37°C.
-
Fixation and Permeabilization: Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.
-
Staining: Stain the cells with fluorochrome-conjugated antibodies against the target phosphorylated STAT protein and cell surface markers.
-
Flow Cytometry: Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the pSTAT signal within the desired lymphocyte population (e.g., CD4+ T cells).
-
Data Analysis: Calculate the percentage of inhibition of STAT phosphorylation for each this compound concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: T-Cell Proliferation Assay (CFSE-based)
This protocol assesses the effect of this compound on the proliferation of T-cells following stimulation.
Materials:
-
Isolated PBMCs or purified T-cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
RPMI 1640 with 10% FBS
-
This compound
-
T-cell stimulants (e.g., anti-CD3/CD28 antibodies, Phytohemagglutinin (PHA))
-
Flow cytometer
Procedure:
-
Cell Labeling: Resuspend PBMCs or T-cells at 1-10 x 10⁶ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of cold RPMI 1640 with 10% FBS. Wash the cells twice.
-
Cell Culture and Treatment: Resuspend the CFSE-labeled cells in RPMI 1640 with 10% FBS and plate in a 96-well plate. Add a dose range of this compound.
-
Stimulation: Add T-cell stimulants (e.g., plate-bound anti-CD3 at 1 µg/mL and soluble anti-CD28 at 1 µg/mL).
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.
-
Flow Cytometry: Harvest the cells and analyze by flow cytometry. Gate on the lymphocyte population and measure the dilution of CFSE fluorescence.
-
Data Analysis: Quantify the percentage of divided cells in each condition. Calculate the IC50 of this compound for inhibiting T-cell proliferation.
Protocol 3: Cytokine Production Assay (ELISA)
This assay measures the impact of this compound on the production of key cytokines by activated T-cells.
Materials:
-
Isolated PBMCs or purified CD4+ T-cells
-
RPMI 1640 with 10% FBS
-
This compound
-
T-cell stimulants (e.g., anti-CD3/CD28 antibodies)
-
ELISA kits for target cytokines (e.g., IFN-γ, IL-17A)
Procedure:
-
Cell Culture and Treatment: Plate PBMCs or purified CD4+ T-cells in a 96-well plate in RPMI 1640 with 10% FBS. Add a serial dilution of this compound.
-
Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies.
-
Incubation: Culture the cells for 48-72 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatants.
-
ELISA: Perform the ELISA for the target cytokines according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample. Calculate the percentage of inhibition of cytokine production for each this compound concentration and determine the IC50 value.
Conclusion
The provided protocols offer a robust framework for characterizing the in vitro immunomodulatory activity of this compound on lymphocytes. By systematically evaluating its effects on JAK/STAT signaling, T-cell proliferation, and cytokine production, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The generation of quantitative data, such as IC50 values, is crucial for comparing the potency of this compound to other JAK inhibitors and for guiding further drug development efforts.
Determining the Potency of Fosifidancitinib: Application Notes and Protocols for Cell-Based IC50 Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosifidancitinib is a potent and selective inhibitor of Janus kinases (JAK) 1 and 3.[1][2] Its mechanism of action makes it a subject of interest for the treatment of various inflammatory and autoimmune diseases.[2] The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a drug in inhibiting a specific biological or biochemical function. This document provides detailed application notes and protocols for determining the IC50 of this compound in cell-based assays.
The following protocols describe two primary methods for assessing the cellular potency of this compound:
-
Inhibition of Cytokine-Induced STAT Phosphorylation: This functional assay directly measures the inhibition of the JAK-STAT signaling pathway downstream of cytokine receptor activation.
-
Inhibition of Cell Proliferation: This assay assesses the impact of this compound on the proliferation of cytokine-dependent cell lines.
Data Presentation
The following table summarizes the expected data output from the described assays. The IC50 values provided are illustrative examples based on typical potencies of selective JAK1/3 inhibitors. Researchers should determine the specific IC50 values for this compound experimentally using the protocols outlined below.
| Assay Type | Cell Line | Cytokine Stimulus | Endpoint Measured | Example IC50 (nM) |
| STAT Phosphorylation | Human T-Cells | IL-2 | pSTAT5 | 5 - 25 |
| STAT Phosphorylation | TF-1 | IL-4 | pSTAT6 | 10 - 50 |
| STAT Phosphorylation | TF-1 | IL-6 | pSTAT3 | >1000 |
| Cell Proliferation | CTLL-2 | IL-2 | Cell Viability | 25 - 100 |
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a clear understanding of the underlying biology and experimental procedures, the following diagrams have been generated.
Caption: Mechanism of this compound in the JAK-STAT pathway.
Caption: Experimental workflow for pSTAT inhibition assay.
Caption: Experimental workflow for cell proliferation assay.
Experimental Protocols
Protocol 1: Inhibition of Cytokine-Induced STAT Phosphorylation by Flow Cytometry
This protocol details the measurement of this compound's ability to inhibit the phosphorylation of STAT proteins following cytokine stimulation in primary human T-cells or cytokine-responsive cell lines.
A. Materials and Reagents
-
Cell Lines:
-
Primary Human T-Cells (isolated from peripheral blood mononuclear cells - PBMCs)
-
TF-1 cells (ATCC CRL-2003) - responsive to IL-4
-
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Cytokines:
-
Recombinant Human IL-2 (for T-cells)
-
Recombinant Human IL-4 (for TF-1 cells)
-
-
Cell Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Fixation/Permeabilization Buffers: Commercial kits are recommended for optimal results (e.g., BD Cytofix/Cytoperm™).
-
Antibodies:
-
Fluorochrome-conjugated anti-phospho-STAT5 (pY694)
-
Fluorochrome-conjugated anti-phospho-STAT6 (pY641)
-
Cell surface markers for T-cell identification (e.g., anti-CD3, anti-CD4)
-
-
Wash Buffer: Phosphate-Buffered Saline (PBS) with 2% FBS.
-
96-well V-bottom plates
B. Experimental Procedure
-
Cell Preparation:
-
For primary T-cells, isolate PBMCs and, if desired, enrich for T-cells. Culture cells overnight in cytokine-free media.
-
For TF-1 cells, culture according to ATCC recommendations and wash to remove any residual growth factors before the assay.
-
Resuspend cells to a concentration of 1 x 10^6 cells/mL in serum-free RPMI-1640.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free RPMI-1640. A typical starting concentration is 10 µM, with 1:3 serial dilutions. Include a DMSO vehicle control.
-
Add 50 µL of cells to each well of a 96-well V-bottom plate.
-
Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Pre-incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Stimulation:
-
Prepare a working solution of the respective cytokine (e.g., IL-2 at 100 ng/mL, IL-4 at 50 ng/mL). The optimal concentration should be determined empirically to induce a robust but sub-maximal pSTAT signal.
-
Add 10 µL of the cytokine working solution to each well (except for unstimulated controls).
-
Incubate for 15-30 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Immediately stop the stimulation by adding 100 µL of fixation buffer to each well.
-
Incubate for 20 minutes at room temperature.
-
Wash the cells with wash buffer.
-
Permeabilize the cells according to the manufacturer's protocol.
-
-
Intracellular Staining:
-
Prepare an antibody cocktail containing the anti-phospho-STAT antibody and any cell surface markers.
-
Add the antibody cocktail to each well and incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with wash buffer.
-
Resuspend the cells in 200 µL of wash buffer.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the cell population of interest (e.g., CD3+ T-cells).
-
Determine the median fluorescence intensity (MFI) of the phospho-STAT signal for each condition.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the stimulated vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value using a non-linear regression curve fit (four-parameter logistic equation).
-
Protocol 2: Inhibition of Cell Proliferation
This protocol measures the effect of this compound on the proliferation of a cytokine-dependent cell line.
A. Materials and Reagents
-
Cell Line: CTLL-2 (ATCC TIB-214) - an IL-2 dependent murine cytotoxic T-cell line.
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Cytokine: Recombinant Murine IL-2.
-
Cell Culture Media: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 10 mM HEPES, 1 mM sodium pyruvate, and 50 µM 2-mercaptoethanol.
-
Cell Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based assay like CellTiter-Glo®.
-
96-well flat-bottom tissue culture plates.
B. Experimental Procedure
-
Cell Preparation:
-
Culture CTLL-2 cells in media containing an optimal concentration of IL-2 (e.g., 10 ng/mL).
-
Wash the cells to remove existing IL-2 and resuspend in fresh culture media to a concentration of 5 x 10^4 cells/mL.
-
-
Assay Setup:
-
Add 50 µL of the cell suspension to each well of a 96-well plate.
-
Prepare serial dilutions of this compound in culture media containing a constant, sub-maximal concentration of IL-2 (e.g., 2 ng/mL).
-
Add 50 µL of the diluted this compound/IL-2 solution to the appropriate wells. Include a vehicle control with IL-2 and a control with no IL-2 (background).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
For MTT assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.
-
Read the absorbance at 570 nm.
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence.
-
-
-
Data Analysis:
-
Subtract the background reading (no IL-2) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control (with IL-2).
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Conclusion
The protocols described provide robust and reproducible methods for determining the cellular IC50 of this compound. The phospho-STAT assay offers a direct and rapid measure of target engagement within the JAK-STAT signaling pathway, while the cell proliferation assay provides a longer-term functional readout of the compound's anti-proliferative effects. Consistent and accurate determination of IC50 values is essential for the preclinical characterization and continued development of this compound as a potential therapeutic agent.
References
Application Notes and Protocols for Testing Fosifidancitinib in Animal Models of Arthritis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. The Janus kinase (JAK) signaling pathway plays a pivotal role in mediating the effects of numerous pro-inflammatory cytokines involved in the pathogenesis of RA. Fosifidancitinib (formerly GS-9875) is a potent and selective inhibitor of JAK1 and JAK3, making it a promising therapeutic candidate for autoimmune diseases like RA. Preclinical evaluation of such targeted therapies requires robust and reproducible animal models that mimic the key pathological features of human RA. This document provides detailed protocols for the Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA) models, which are standard for assessing the efficacy of JAK inhibitors.
Mechanism of Action: JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary signaling cascade for over 50 cytokines and growth factors. In RA, cytokines like IL-6 bind to their cell surface receptors, triggering the activation (autophosphorylation) of associated JAKs. These activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate into the nucleus, and act as transcription factors to initiate the expression of genes involved in inflammation and immune response. This compound exerts its therapeutic effect by selectively inhibiting JAK1 and JAK3, thereby interrupting this signaling cascade and reducing the production of inflammatory mediators.
Caption: this compound inhibits the JAK-STAT signaling pathway.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is widely used as it shares significant immunological and pathological characteristics with human RA, including a dependency on T-cells and B-cells, and the development of synovitis and joint erosion.
Protocol:
-
Animals: Male DBA/1 mice, 7-8 weeks of age, are recommended due to their high susceptibility to CIA.
-
Materials:
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05M acetic acid).
-
Complete Freund's Adjuvant (CFA) containing 2 mg/mL Mycobacterium tuberculosis.
-
Incomplete Freund's Adjuvant (IFA).
-
This compound (for oral gavage, prepared in a suitable vehicle like 0.5% methylcellulose).
-
-
Induction Procedure:
-
Primary Immunization (Day 0): Prepare an emulsion by mixing equal volumes of CII solution and CFA. Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Prepare an emulsion by mixing equal volumes of CII solution and IFA. Administer a 100 µL booster injection intradermally at a different site near the base of the tail.
-
-
Treatment:
-
Initiate oral administration of this compound or vehicle daily, starting either prophylactically (e.g., Day 21) or therapeutically (once clinical score > 4).
-
-
Assessment:
-
Clinical Arthritis Score: Score mice 3-4 times per week starting from Day 21. A common scoring system is:
-
0 = No evidence of erythema or swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits. The maximum score per mouse is 16.
-
-
Paw Thickness: Measure the thickness of the hind paws using digital calipers.
-
Endpoint Analysis (e.g., Day 42): Collect hind paws for histopathology (H&E and Safranin O staining) to assess inflammation, pannus formation, cartilage damage, and bone erosion. Serum can be collected for cytokine analysis.
-
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a well-established model of polyarthritis, particularly useful for screening anti-inflammatory compounds. It is induced by a single injection of adjuvant.
Protocol:
-
Animals: Female Lewis rats, 7-8 weeks of age, are highly susceptible.
-
Materials:
-
Complete Freund's Adjuvant (CFA) containing a high concentration of heat-killed M. tuberculosis (e.g., 10 mg/mL).
-
This compound and vehicle for oral administration.
-
-
Induction Procedure (Day 0):
-
Thoroughly resuspend the CFA.
-
Inject 100 µL of the CFA subcutaneously at the base of the tail. This allows for arthritis assessment in all four paws.
-
-
Treatment:
-
Begin daily oral dosing with this compound or vehicle. A therapeutic regimen typically starts around Day 10-12, just before or at the onset of secondary inflammation in the non-injected paws.
-
-
Assessment:
-
Arthritis Score and Paw Volume: Monitor clinical scores and paw volume (using a plethysmometer) of all four paws every 2-3 days, starting from around Day 10.
-
Body Weight: Record body weight as a measure of systemic inflammation and general health.
-
Endpoint Analysis (e.g., Day 21-28): In addition to histopathology, radiographic analysis (X-ray) of the hind paws can be performed to assess soft tissue swelling and bone/joint integrity.
-
Caption: A typical experimental workflow for the mouse CIA model.
Data Presentation
Quantitative data should be summarized to allow for clear comparison between treatment groups. The following tables represent expected outcomes from such studies.
Table 1: Effect of this compound on Clinical Arthritis Score in Mouse CIA Model
| Treatment Group | Dose (mg/kg, oral, QD) | Mean Arthritis Score (Day 42) | % Inhibition of Arthritis |
| Vehicle Control | - | 11.2 ± 1.5 | - |
| This compound | 3 | 7.5 ± 1.1 | 33% |
| This compound | 10 | 3.1 ± 0.8 | 72% |
| This compound | 30 | 0.9 ± 0.4 | 92% |
Table 2: Effect of this compound on Hind Paw Swelling in Rat AIA Model
| Treatment Group | Dose (mg/kg, oral, QD) | Change in Paw Volume (mL, Day 21) | % Reduction in Swelling |
| Vehicle Control | - | 1.85 ± 0.25 | - |
| This compound | 1 | 1.42 ± 0.21 | 23% |
| This compound | 5 | 0.88 ± 0.15 | 52% |
| This compound | 15 | 0.35 ± 0.09 | 81% |
Conclusion
The Collagen-Induced Arthritis and Adjuvant-Induced Arthritis models are essential preclinical tools for evaluating the efficacy of novel RA therapeutics like this compound. These models effectively replicate key aspects of RA pathology, allowing for robust assessment of a compound's anti-inflammatory and joint-protective effects. Following standardized protocols and employing quantitative endpoints such as clinical scoring and paw volume measurement will yield the high-quality data necessary to support further clinical development. The demonstrated dose-dependent efficacy in these models would provide strong rationale for advancing this compound as a treatment for rheumatoid arthritis.
Application Notes and Protocols for the Preparation of a Stable Fosifidancitinib Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosifidancitinib is a potent and selective inhibitor of Janus kinases (JAKs), specifically targeting JAK1 and JAK3.[1] As a key component of the JAK-STAT signaling pathway, which is crucial for cytokine-mediated immune responses, this compound is a valuable tool for in vitro studies in immunology, oncology, and inflammatory diseases. This document provides detailed protocols for the preparation of a stable this compound solution for use in cell culture applications, ensuring reliable and reproducible experimental outcomes.
This compound is a prodrug, designed to enhance its solubility and bioavailability. Within the cell, it is readily metabolized by intracellular phosphatases to its active form, which then exerts its inhibitory effect on the JAK-STAT pathway.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₁FN₅O₇P | [2] |
| Molecular Weight | 505.39 g/mol | [2] |
| CAS Number | 1237168-58-9 | [2] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [3] |
| Storage (as solid) | Short term (weeks) at 0-4°C; Long term (months to years) at -20°C. Protect from light. | |
| Storage (in solution) | Aliquoted and stored at -20°C or -80°C for up to 1-6 months. Avoid repeated freeze-thaw cycles. | [1] |
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is activated by a wide range of cytokines and growth factors, playing a central role in immunity, cell proliferation, differentiation, and apoptosis. The active metabolite of this compound blocks the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, thereby preventing their translocation to the nucleus and subsequent gene transcription.
Caption: this compound prodrug activation and subsequent inhibition of the JAK-STAT pathway.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution to minimize the final concentration of DMSO in the cell culture medium, as DMSO can be toxic to cells at concentrations above 0.5%.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated pipette and sterile tips
-
Vortex mixer
-
Optional: Water bath or heat block set to 37°C
Procedure:
-
Calculate the required mass of this compound:
-
To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L)
-
For 1 mL (0.001 L) of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 505.39 g/mol * 0.001 L = 5.05 mg
-
-
Weigh this compound:
-
Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
-
Dissolve the compound:
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
If the compound does not readily dissolve, gentle warming in a 37°C water bath for a few minutes with intermittent vortexing can aid in dissolution.
-
-
Aliquot and Store:
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Stock Solution Preparation Table:
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound |
| 1 mM | 1.9787 mL |
| 5 mM | 0.3957 mL |
| 10 mM | 0.1979 mL |
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the 10 mM this compound stock solution to the desired final concentration in cell culture medium. It is crucial to maintain the final DMSO concentration at a non-toxic level, typically below 0.5%, with many cell lines tolerating up to 0.1% without significant effects.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
-
Calibrated pipettes and sterile tips
Procedure:
-
Determine the final desired concentration of this compound and the final volume of the working solution.
-
Calculate the volume of the stock solution needed:
-
Use the formula: V₁ = (C₂ * V₂) / C₁
-
V₁ = Volume of the stock solution
-
C₁ = Concentration of the stock solution (10 mM)
-
V₂ = Final volume of the working solution
-
C₂ = Final concentration of the working solution
-
-
-
Perform serial dilutions (recommended):
-
To avoid precipitation and ensure accurate dilution, it is recommended to perform serial dilutions rather than a single large dilution.
-
Example for preparing 1 mL of a 10 µM working solution:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of sterile cell culture medium. This results in a 100 µM intermediate solution.
-
Vortex the intermediate solution gently.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve the final 10 µM working concentration.
-
-
-
Prepare a vehicle control:
-
It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental conditions.
-
Prepare a working solution of cell culture medium with the same final percentage of DMSO used to treat the cells.
-
-
Add the working solution to your cell culture:
-
Gently add the prepared working solution (and vehicle control) to your cell cultures and mix by gentle swirling.
-
Working Solution Dilution Table (from a 10 mM stock):
| Final Concentration | Volume of 10 mM Stock to add to 10 mL of Medium | Final DMSO Concentration |
| 1 µM | 1 µL | 0.01% |
| 10 µM | 10 µL | 0.1% |
| 100 µM | 100 µL | 1.0% (May be toxic) |
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound in cell culture experiments.
Caption: A generalized workflow for preparing and applying this compound in cell-based assays.
Stability and Troubleshooting
-
Precipitation: If precipitation is observed upon dilution into aqueous cell culture medium, consider performing a more gradual serial dilution. Warming the medium to 37°C before adding the drug solution can also help. Ensure the final DMSO concentration is as low as possible.
-
Cell Viability: Always perform a dose-response curve for DMSO on your specific cell line to determine the maximum tolerated concentration. It is recommended to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.
-
Compound Activity: To ensure the activity of this compound, avoid repeated freeze-thaw cycles of the stock solution. Use freshly prepared working solutions for each experiment.
By following these detailed application notes and protocols, researchers can confidently prepare stable and effective this compound solutions for their cell culture experiments, leading to more accurate and reproducible results.
References
Application Notes and Protocols for In Vivo Dosing of Fosifidancitinib in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosifidancitinib (formerly known as GSK2586184) is a selective inhibitor of Janus kinase 1 (JAK1) and JAK3, playing a crucial role in the signaling of various cytokines involved in inflammatory and autoimmune diseases. Preclinical evaluation in relevant animal models is a critical step in the development of such therapeutic agents. These application notes provide a detailed overview of in vivo dosing strategies for this compound in mice, with a focus on a representative model of autoimmune arthritis.
Due to the limited availability of public preclinical data for this compound, this document leverages published data from a structurally similar selective JAK1 inhibitor, LW402, in a collagen-induced arthritis (CIA) mouse model to provide a comprehensive and practical guide.[1] This information is intended to serve as a foundational resource for researchers designing in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.
Signaling Pathway
This compound primarily targets the JAK-STAT signaling pathway. Upon cytokine binding to their receptors, associated Janus kinases (JAKs) are activated, leading to the phosphorylation of Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses. By inhibiting JAK1 and JAK3, this compound effectively blocks these downstream signaling cascades.
Caption: JAK-STAT Signaling Pathway Inhibition by this compound.
Experimental Protocols
Murine Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used and well-established animal model for studying the pathophysiology of rheumatoid arthritis and for evaluating novel therapeutic agents.[1][2]
Experimental Workflow:
Caption: Experimental Workflow for the Murine CIA Model.
Detailed Methodology:
-
Animals: Male DBA/1 mice, 8-10 weeks old, are typically used as they are highly susceptible to CIA.[1]
-
Reagents:
-
Bovine Type II Collagen Solution
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound (or a representative compound like LW402)
-
Vehicle (e.g., 0.5% methylcellulose)
-
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify Bovine Type II Collagen with an equal volume of CFA. Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify Bovine Type II Collagen with an equal volume of IFA. Administer 100 µL of the emulsion intradermally at a site different from the primary injection.
-
-
Treatment Protocol:
-
Monitor mice for the onset of arthritis (joint swelling and redness) starting from day 21.
-
Upon disease onset (typically around day 26), randomize mice into treatment groups (n=8-10 per group).[1]
-
Administer this compound or vehicle orally (p.o.) via gavage. Based on studies with similar selective JAK1 inhibitors, a twice-daily (BID) dosing regimen is often effective.[1]
-
-
Endpoint Analysis:
-
Clinical Assessment: Score the severity of arthritis in each paw three times a week based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of the hind paws using a digital caliper.
-
Histopathology: At the end of the study, collect ankle joints for histological analysis to assess inflammation, pannus formation, and bone/cartilage destruction.
-
Pharmacokinetics (PK): Collect blood samples at various time points after the final dose to determine the plasma concentration of this compound.
-
Pharmacodynamics (PD): Analyze biomarkers of JAK-STAT pathway inhibition, such as the levels of phosphorylated STAT3 (pSTAT3) in peripheral blood mononuclear cells (PBMCs) or cytokine levels (e.g., IL-6, TNF-α) in plasma or joint tissue.[1][2]
-
Data Presentation
The following tables present representative quantitative data from a study using the selective JAK1 inhibitor LW402 in a murine CIA model, which can be used as a reference for designing studies with this compound.[1]
Table 1: Representative Dosing Regimen for a Selective JAK1 Inhibitor in a Murine CIA Model [1]
| Group | Treatment | Dose (mg/kg) | Route | Frequency |
| 1 | Vehicle | - | p.o. | BID |
| 2 | LW402 | 50 | p.o. | BID |
| 3 | LW402 | 100 | p.o. | BID |
| 4 | LW402 | 200 | p.o. | BID |
Table 2: Representative Efficacy Data of a Selective JAK1 Inhibitor in a Murine CIA Model [1]
| Treatment Group | Mean Clinical Score (Day 35) | Inhibition (%) | Mean Paw Thickness (mm, Day 35) | Inhibition (%) |
| Vehicle | 10.2 ± 1.5 | - | 3.8 ± 0.3 | - |
| LW402 (50 mg/kg) | 4.1 ± 1.2 | 59.8 | 2.9 ± 0.2 | 23.7 |
| LW402 (100 mg/kg) | 2.5 ± 0.9 | 75.5 | 2.6 ± 0.2 | 31.6 |
| LW402 (200 mg/kg) | 1.8 ± 0.7 | 82.4 | 2.4 ± 0.1 | 36.8 |
Table 3: Representative Pharmacokinetic Parameters of a Selective JAK1 Inhibitor in Mice
| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Representative JAK1 Inhibitor | 30 | 1500 ± 350 | 0.5 | 4500 ± 800 |
Note: This PK data is hypothetical and for illustrative purposes, as specific data for this compound in mice is not publicly available.
Conclusion
These application notes provide a framework for the in vivo evaluation of this compound in a murine model of autoimmune disease. The provided protocols and representative data for a similar selective JAK1 inhibitor offer a starting point for researchers to design robust preclinical studies to assess the efficacy, pharmacokinetics, and pharmacodynamics of this compound. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and relevant endpoints, is crucial for obtaining meaningful and translatable results.
References
Western blot protocol for p-STAT after Fosifidancitinib treatment
Western Blot Protocol for Phosphorylated STAT (p-STAT) Analysis Following Fosifidancitinib Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 3 (JAK3). The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses. Cytokine or growth factor binding to their respective receptors activates associated JAKs, which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs (p-STATs) dimerize, translocate to the nucleus, and modulate gene expression. Dysregulation of this pathway is implicated in various autoimmune diseases and malignancies. This application note provides a detailed protocol for utilizing Western blotting to assess the inhibitory effect of this compound on STAT phosphorylation in a cellular context.
Signaling Pathway
Caption: this compound inhibits the JAK-STAT signaling pathway.
Experimental Workflow
Caption: Western Blot workflow for p-STAT analysis.
Quantitative Data Summary
The following table represents example data from a Western blot experiment measuring the inhibition of STAT3 phosphorylation at tyrosine 705 (p-STAT3 Y705) in response to a 30-minute treatment with varying concentrations of this compound, followed by stimulation with a relevant cytokine.
| Treatment Group | This compound (nM) | p-STAT3 (Y705) Intensity (Arbitrary Units) | Total STAT3 Intensity (Arbitrary Units) | Normalized p-STAT3/Total STAT3 Ratio | % Inhibition of STAT Phosphorylation |
| Untreated Control | 0 | 105 | 15,200 | 0.007 | N/A |
| Vehicle Control (Cytokine Stimulated) | 0 | 14,500 | 15,100 | 0.960 | 0% |
| This compound | 1 | 11,600 | 15,300 | 0.758 | 21.0% |
| This compound | 10 | 7,250 | 14,900 | 0.487 | 49.3% |
| This compound | 100 | 2,900 | 15,000 | 0.193 | 79.9% |
| This compound | 1000 | 870 | 15,200 | 0.057 | 94.1% |
Detailed Experimental Protocol
This protocol is optimized for the detection of phosphorylated STAT proteins from cell lysates following treatment with this compound.
Materials and Reagents:
-
Cell Line: Appropriate cell line with a known responsive JAK-STAT pathway (e.g., HeLa, Jurkat, or primary immune cells).
-
This compound: Prepare a stock solution in DMSO.
-
Cytokine: Appropriate cytokine for stimulating the pathway of interest (e.g., IL-2, IL-6, IFN-γ).
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
Sample Buffer: 4x Laemmli sample buffer.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-15% gradient gels).
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-STAT (e.g., p-STAT3 Y705) antibody (typically 1:1000 dilution).
-
Mouse anti-total-STAT (e.g., total STAT3) antibody (typically 1:1000 dilution).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG (1:2000 - 1:5000 dilution).
-
HRP-conjugated goat anti-mouse IgG (1:2000 - 1:5000 dilution).
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
(Optional) Serum-starve cells for 4-6 hours to reduce basal signaling.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1 nM to 1000 nM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine at a predetermined optimal concentration and time (e.g., 10-30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes with gentle rocking.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) per lane of a precast polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane. Ensure the membrane is pre-activated with methanol.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[1]
-
Incubate the membrane with primary antibodies against both p-STAT and total STAT, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the p-STAT signal to the total STAT signal for each sample to account for any variations in protein loading.
-
Calculate the percentage inhibition of STAT phosphorylation relative to the cytokine-stimulated vehicle control.
-
References
Application Note: High-Throughput Screening for Novel JAK Inhibitors Using Fosifidancitinib as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in mediating signal transduction for a wide array of cytokines, interferons, and hormones. This signaling cascade, known as the JAK/STAT pathway, is integral to the regulation of immune responses, hematopoiesis, and cellular proliferation. Dysregulation of the JAK/STAT pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and malignancies. Consequently, the development of specific JAK inhibitors has emerged as a promising therapeutic strategy.
Fosifidancitinib is a potent and selective inhibitor of JAK1 and JAK3, making it a valuable tool for studying the therapeutic potential of targeting these specific isoforms. This application note provides detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel JAK1/3 inhibitors, using this compound as a reference compound. The described methodologies include a biochemical fluorescence polarization assay and a cell-based STAT5 phosphorylation assay, both amenable to a high-throughput format.
Principles of the Assays
Two primary HTS methodologies are detailed:
-
Fluorescence Polarization (FP) Competition Assay: This biochemical assay directly measures the binding of a fluorescently labeled ligand to the ATP-binding site of the JAK1 kinase domain. Inhibitors competing for this site will displace the fluorescent probe, resulting in a decrease in the polarization of the emitted light. The assay is rapid, homogenous (no-wash), and provides a direct measure of compound affinity for the kinase.
-
Cell-Based STAT5 Phosphorylation Assay: This assay provides a more physiologically relevant assessment of inhibitor potency by measuring the downstream effects of JAK1/3 inhibition in a cellular context. Activation of the JAK/STAT pathway by cytokines (e.g., IL-2) leads to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Inhibition of JAK1 and/or JAK3 by compounds like this compound blocks this phosphorylation event, which can be quantified using various detection technologies such as homogeneous time-resolved fluorescence (HTRF) or flow cytometry.
Signaling Pathway
The JAK/STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and modulation of target gene expression. This compound specifically inhibits JAK1 and JAK3, thereby blocking the phosphorylation and activation of downstream STAT proteins.
Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow
A typical high-throughput screening campaign involves several stages, from primary screening of a large compound library to hit confirmation and dose-response analysis of confirmed actives. The workflow is designed to efficiently identify and validate potent and selective inhibitors.
Application Notes and Protocols: Immunohistochemical Analysis of JAK/STAT Pathway Inhibition by Fosifidancitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosifidancitinib is a potent and selective inhibitor of the Janus kinase (JAK) family, particularly JAK1 and JAK3.[1][2] The JAK/STAT signaling pathway is a critical intracellular cascade that transduces signals from a wide array of cytokines, growth factors, and hormones, playing a pivotal role in immunity, cell proliferation, differentiation, and apoptosis.[3][4][5] Dysregulation of this pathway is implicated in various autoimmune diseases and malignancies.[6] this compound, by inhibiting JAKs, blocks the subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the transcription of target genes involved in inflammatory and immune responses.[5][7]
Immunohistochemistry (IHC) is a powerful technique to visualize the expression and phosphorylation status of key proteins within the JAK/STAT pathway in tissue samples. This allows for the direct assessment of this compound's pharmacodynamic effects and its efficacy in preclinical and clinical settings. The primary biomarker for assessing JAK/STAT pathway activation is the phosphorylated form of STAT proteins (pSTAT), as their phosphorylation is a direct consequence of JAK activity.
Signaling Pathway
The JAK/STAT signaling cascade is initiated by the binding of a ligand, typically a cytokine, to its corresponding transmembrane receptor. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the activated JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors.[8][9]
Experimental Workflow for Immunohistochemical Analysis
The following diagram outlines the key steps for assessing JAK/STAT pathway inhibition by this compound using immunohistochemistry.
Detailed Experimental Protocol: Staining for Phosphorylated STAT3 (pSTAT3)
This protocol provides a general framework for the immunohistochemical detection of pSTAT3 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific antibodies and tissue types.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 1% BSA or normal goat serum in PBS)
-
Primary antibody: Rabbit anti-pSTAT3 (specific clone and dilution to be optimized)
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through graded ethanol series: 100% (2 changes for 3 minutes each), 95% (1 change for 3 minutes), 70% (1 change for 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat using a steamer, water bath, or pressure cooker (e.g., 95-100°C for 20-40 minutes).
-
Allow slides to cool to room temperature in the buffer.
-
Rinse with deionized water and then with PBS.
-
-
Blocking of Endogenous Peroxidase:
-
Incubate slides with 3% hydrogen peroxide for 10-15 minutes at room temperature.
-
Rinse with PBS (3 changes for 5 minutes each).
-
-
Blocking of Non-specific Binding:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-pSTAT3 antibody in blocking buffer to the predetermined optimal concentration.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature in a humidified chamber.
-
-
Chromogenic Detection:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown color intensity is reached (monitor under a microscope).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
"Blue" the sections in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol series (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Data Presentation and Analysis
Quantitative analysis of IHC staining is crucial for an objective assessment of JAK/STAT pathway inhibition. The H-Score (Histoscore) is a commonly used semi-quantitative method that considers both the intensity of the staining and the percentage of positively stained cells.
H-Score Calculation:
H-Score = Σ (I x P) = (1 x % of weakly stained cells) + (2 x % of moderately stained cells) + (3 x % of strongly stained cells)
The H-Score ranges from 0 to 300.
Representative Data Table:
The following table illustrates how quantitative IHC data for pSTAT3 expression could be presented to compare the effects of this compound treatment. Please note that this is a template, as specific public domain data for this compound with this endpoint is not available.
| Treatment Group | N | Mean pSTAT3 H-Score (± SD) | % Inhibition vs. Vehicle | p-value |
| Naive Control | 10 | 15 (± 5) | - | - |
| Vehicle | 10 | 250 (± 25) | 0% | - |
| This compound (10 mg/kg) | 10 | 120 (± 20) | 52% | <0.01 |
| This compound (30 mg/kg) | 10 | 50 (± 15) | 80% | <0.001 |
Conclusion
Immunohistochemistry is an invaluable tool for elucidating the in-situ pharmacodynamic effects of this compound on the JAK/STAT signaling pathway. By providing a detailed visualization and quantification of key pathway components like pSTAT proteins, researchers can effectively assess the inhibitory activity of this compound in relevant tissue microenvironments. The protocols and analytical frameworks presented here offer a robust starting point for preclinical and clinical investigations into the mechanism and efficacy of this promising JAK inhibitor.
References
- 1. JAK-STAT inhibitors in Immune mediated diseases: An Overview - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. Efficacy of different proteolytic treatments for the immunohistochemical stain of cytokeratins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of JAK-STAT signaling suppresses pathogenic immune responses in medium and large vessel vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 6. Intracellular Staining for Phosphorylated STAT4 and STAT5 in Mouse Splenocytes [en.bio-protocol.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Intracellular Staining for Phosphorylated STAT4 and STAT5 in Mouse Splenocytes [bio-protocol.org]
- 9. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fosifidancitinib for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of fosifidancitinib for in vitro studies. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1] The JAK-STAT signaling pathway is crucial for transducing signals from various cytokines and growth factors involved in inflammation and immune responses.[2][3] By inhibiting JAKs, this compound blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn modulates the transcription of genes involved in inflammatory processes.
Q2: What is the typical in vitro concentration range for JAK inhibitors?
The effective concentration of a JAK inhibitor in vitro is highly dependent on the specific inhibitor, the cell type being used, and the assay being performed. For initial experiments with this compound, a broad concentration range should be tested to determine the optimal dose-response. Based on data from other well-characterized JAK inhibitors like tofacitinib, baricitinib, and ruxolitinib, a starting range of 1 nM to 10 µM is recommended for dose-response experiments.
Q3: Which in vitro assays are most suitable for determining the optimal concentration of this compound?
Several assays can be employed to determine the efficacy and optimal concentration of this compound. The most common and relevant assays include:
-
Phospho-STAT (pSTAT) Flow Cytometry Assay: This is a direct and quantitative method to measure the inhibition of JAK activity by assessing the phosphorylation status of downstream STAT proteins upon cytokine stimulation.
-
Cell Proliferation Assays (e.g., CFSE or MTT): These assays are useful for assessing the functional consequences of JAK inhibition on cytokine-dependent cell proliferation.
-
Cytokine Release Assays (e.g., ELISA or Multiplex Bead Array): These assays measure the effect of this compound on the production of inflammatory cytokines by immune cells.
Data Presentation: Comparative IC50 Values of Select JAK Inhibitors
While specific preclinical data for this compound's IC50 values against JAK isoforms is not publicly available, the following table provides a reference for the selectivity profiles of other clinically relevant JAK inhibitors. This data can help in designing experiments and interpreting results for this compound.
| JAK Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |
| Tofacitinib | 15.1 | 77.4 | 55.0 | 489 | Pan-JAK inhibitor with preference for JAK1/3 |
| Baricitinib | 4.0 | 6.6 | 787 | 61 | JAK1/2 inhibitor |
| Ruxolitinib | 3.3 | 2.8 | >400 | 19 | JAK1/2 inhibitor |
| Filgotinib | 10 | 28 | 810 | 116 | Preferential JAK1 inhibitor |
| Upadacitinib | 43 | 110 | 2300 | 4400 | Preferential JAK1 inhibitor |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Detailed Methodology 1: Phospho-STAT (pSTAT) Flow Cytometry Assay
This protocol outlines the steps to measure the inhibition of cytokine-induced STAT phosphorylation by this compound in peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% FBS
-
Recombinant human cytokines (e.g., IL-6, IFN-α)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8) and phosphorylated STATs (e.g., pSTAT3, pSTAT1)
-
Flow cytometer
Procedure:
-
Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in RPMI 1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Drug Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.
-
Cytokine Stimulation: Stimulate the cells with an appropriate cytokine (e.g., 100 ng/mL IL-6 to induce pSTAT3) for 15-30 minutes at 37°C. Include an unstimulated control.
-
Fixation: Immediately fix the cells by adding an equal volume of Fixation Buffer and incubate for 10 minutes at 37°C.
-
Permeabilization: Permeabilize the cells by adding Permeabilization Buffer and incubating for 30 minutes on ice.
-
Staining: Stain the cells with fluorochrome-conjugated antibodies against cell surface markers and intracellular pSTATs for 30-60 minutes at room temperature in the dark.
-
Data Acquisition: Wash the cells and acquire data on a flow cytometer.
-
Data Analysis: Analyze the median fluorescence intensity (MFI) of the pSTAT signal in the gated cell populations. Calculate the percentage of inhibition at each this compound concentration relative to the cytokine-stimulated control.
Detailed Methodology 2: Cell Proliferation Assay (CFSE)
This protocol describes how to assess the effect of this compound on the proliferation of cytokine-dependent T-cells using the carboxyfluorescein succinimidyl ester (CFSE) dilution assay.
Materials:
-
PBMCs or isolated T-cells
-
RPMI 1640 medium supplemented with 10% FBS
-
CFSE dye
-
Recombinant human IL-2
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads
-
This compound
-
Flow cytometer
Procedure:
-
Cell Labeling: Resuspend cells in PBS at 1 x 10^7 cells/mL and label with CFSE (final concentration 1-5 µM) for 10 minutes at 37°C. Quench the staining with 5 volumes of ice-cold RPMI 1640 with 10% FBS.
-
Cell Culture: Wash the cells and resuspend in complete medium.
-
Drug Treatment: Plate the cells in a 96-well plate and add varying concentrations of this compound or vehicle control.
-
Stimulation: Stimulate the cells with a mitogen (e.g., PHA) and a cytokine that promotes proliferation (e.g., IL-2).
-
Incubation: Incubate the cells for 3-5 days at 37°C.
-
Data Acquisition: Harvest the cells and acquire data on a flow cytometer, measuring the CFSE fluorescence in the appropriate channel.
-
Data Analysis: Analyze the CFSE histograms. Each peak of decreasing fluorescence intensity represents a cell division. Quantify the percentage of proliferated cells in each condition.
Mandatory Visualizations
Caption: The JAK-STAT signaling pathway and the mechanism of action of this compound.
Caption: A generalized experimental workflow for optimizing this compound concentration.
Troubleshooting Guide
This section addresses common issues encountered during in vitro studies with JAK inhibitors.
Issue 1: High background signal in pSTAT flow cytometry assay.
-
Possible Cause 1: Inadequate washing.
-
Solution: Increase the number of wash steps after antibody staining to remove unbound antibodies.
-
-
Possible Cause 2: Non-specific antibody binding.
-
Solution: Include an Fc block step before adding the primary antibodies. Ensure that the antibody concentrations are optimized by titration. Use isotype controls to assess non-specific binding.
-
-
Possible Cause 3: Cell death.
-
Solution: Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies. Handle cells gently to minimize cell death.
-
-
Possible Cause 4: Autofluorescence.
-
Solution: Include an unstained control to assess the level of autofluorescence. If high, consider using brighter fluorochromes for your antibodies of interest or a different laser/filter combination.
-
Issue 2: No or weak inhibition observed even at high concentrations of this compound.
-
Possible Cause 1: Inactive compound.
-
Solution: Verify the integrity and activity of the this compound stock solution. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: Inappropriate cytokine stimulation.
-
Solution: Ensure that the cytokine used is appropriate for the cell type and the specific JAK-STAT pathway being investigated. Confirm the activity of the cytokine stock. Titrate the cytokine concentration to ensure a robust but not saturating signal.
-
-
Possible Cause 3: Cell type is not responsive.
-
Solution: Confirm that the target cells express the receptor for the stimulating cytokine and the relevant JAKs.
-
-
Possible Cause 4: Insufficient pre-incubation time.
-
Solution: Increase the pre-incubation time with this compound to allow for sufficient cell penetration and target engagement.
-
Issue 3: High variability between replicate experiments.
-
Possible Cause 1: Inconsistent cell numbers.
-
Solution: Ensure accurate cell counting and plating for each replicate.
-
-
Possible Cause 2: Variability in reagent preparation.
-
Solution: Prepare master mixes for drug dilutions, cytokine solutions, and antibody cocktails to ensure consistency across all samples.
-
-
Possible Cause 3: Inconsistent timing of experimental steps.
-
Solution: Standardize all incubation times, especially for drug pre-treatment and cytokine stimulation, as these can be critical for the outcome.
-
-
Possible Cause 4: Instrument fluctuations.
-
Solution: Run daily quality control checks on the flow cytometer to ensure consistent performance.
-
Caption: A troubleshooting decision tree for common in vitro issues with this compound.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
Fosifidancitinib in DMSO: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of fosifidancitinib when using Dimethyl Sulfoxide (DMSO) as a solvent. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
Q2: How should I prepare a stock solution of this compound in DMSO?
To ensure accurate and reproducible results, a carefully prepared stock solution is crucial. Please refer to the detailed experimental protocol provided in this guide for a step-by-step procedure on preparing a this compound stock solution.
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
To maintain the stability and integrity of your this compound stock solution, it is critical to store it properly. For general guidance, aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. This practice helps to avoid repeated freeze-thaw cycles which can lead to degradation of the compound.
Q4: How stable is this compound in DMSO at room temperature?
Extended exposure of this compound in DMSO to room temperature is not recommended. While short-term handling during experimental setup is generally acceptable, prolonged storage at room temperature can lead to degradation. It is best practice to thaw your stock solution on ice and use it promptly.
Q5: I see precipitation in my this compound stock solution after thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit has been exceeded or due to improper storage. If you observe precipitation, gently warm the solution to 37°C for a short period and vortex to try and redissolve the compound. If the precipitate does not dissolve, it may be necessary to prepare a fresh stock solution at a lower concentration.
Q6: What is the maximum concentration of DMSO I can use in my cell-based assays?
DMSO can be toxic to cells at higher concentrations. For most cell lines, it is recommended to keep the final concentration of DMSO in the culture medium below 0.5%, and ideally at or below 0.1%, to minimize any solvent-induced effects on cell viability and function. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Data and Protocols
Quantitative Data Summary
While specific quantitative stability data for this compound in DMSO is not publicly available, the following table provides general guidelines for the storage of small molecule inhibitors in DMSO based on common laboratory practices.
| Storage Condition | Recommended Duration | Notes |
| Room Temperature | Not Recommended | For short-term handling during experiments only. |
| 4°C | Short-term (days) | May not be suitable for all compounds; risk of precipitation. |
| -20°C | Long-term (months) | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Extended (years) | Optimal for long-term storage; aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (ensure purity and proper handling as per supplier's recommendations)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. The molecular weight of this compound is required for this calculation.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of sterile DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C for a few minutes may aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot for storage: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. This minimizes the number of freeze-thaw cycles for the entire stock.
-
Store properly: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store the aliquots at -20°C or -80°C for long-term storage.
Signaling Pathway and Experimental Workflow
This compound is a selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK3. These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, leading to the transcription of genes involved in inflammation and immune responses. By inhibiting JAK1 and JAK3, this compound modulates these downstream cellular events.
Preventing Fosifidancitinib precipitation in cell culture media
Welcome to the technical support center for Fosifidancitinib. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the prevention of precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Janus kinases 1 and 3 (JAK1/JAK3). By inhibiting JAK1 and JAK3, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This interruption of the JAK/STAT signaling pathway modulates the transcription of genes involved in inflammatory and immune responses.
Q2: What is the primary solvent for dissolving this compound?
A2: The recommended primary solvent for this compound is dimethyl sulfoxide (DMSO).
Q3: What is the recommended final concentration of DMSO in cell culture media?
A3: To avoid cytotoxic effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.5%. The tolerance to DMSO can be cell line-dependent, so it is advisable to run a DMSO-only control to assess its impact on your specific cells.
Q4: How should I store this compound?
A4: this compound powder should be stored at -20°C for long-term storage. Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of small molecule inhibitors in cell culture media is a common issue that can significantly impact experimental results. This guide provides a systematic approach to troubleshooting and preventing this compound precipitation.
Problem: I observed a precipitate in my cell culture medium after adding this compound.
Visual Cue: The medium appears cloudy, or small particles are visible at the bottom of the culture vessel.
dot
Caption: A troubleshooting workflow for addressing this compound precipitation.
Possible Cause 1: Improperly Prepared Stock Solution
-
Verification: Ensure your this compound stock solution in DMSO is completely dissolved and free of any visible particulates.
-
Solution: If particulates are present, you can try gentle warming (to 37°C) and sonication to aid dissolution. If the issue persists, prepare a fresh stock solution following the recommended protocol.
Possible Cause 2: Poor Aqueous Solubility and "Salting Out"
-
Explanation: this compound, like many small molecules, has limited solubility in aqueous solutions like cell culture media. When a concentrated DMSO stock is added to the media, the DMSO rapidly disperses, and the local concentration of this compound can exceed its solubility limit, causing it to precipitate or "salt out".
-
Solution:
-
Pre-warm the media: Adding the drug to media at 37°C can sometimes improve solubility.
-
Slow, drop-wise addition with mixing: Add the this compound stock solution to your culture medium slowly and with gentle swirling or vortexing to facilitate rapid and even dispersion.
-
Serial dilution in media: For some compounds, a serial dilution of the DMSO stock in pre-warmed media can prevent precipitation.
-
Possible Cause 3: High Final Concentration of this compound
-
Explanation: The desired working concentration of this compound may be at or above its solubility limit in the specific cell culture medium being used.
-
Solution:
-
Titration experiment: Perform a dose-response experiment to determine the lowest effective concentration of this compound for your cell line and assay.
-
Solubility testing: If possible, perform a simple solubility test by adding your highest desired concentration of this compound to a small volume of cell-free media and observing for precipitation.
-
Possible Cause 4: Incompatibility with Media Components
-
Explanation: Certain components in cell culture media, such as high concentrations of salts, proteins in serum, or specific amino acids, can interact with this compound and reduce its solubility. Media with different formulations (e.g., DMEM vs. RPMI-1640) have varying component concentrations which can influence drug solubility.
-
Solution:
-
Serum concentration: If using serum, consider if reducing the serum percentage is feasible for your experiment, as high protein content can sometimes contribute to precipitation.
-
Test alternative media: If precipitation is persistent and problematic, consider testing a different basal medium formulation.
-
Data Presentation
Table 1: this compound Stock Solution Preparation
| Desired Stock Concentration | Mass of this compound (MW: 505.39 g/mol ) | Volume of DMSO |
| 1 mM | 1 mg | 1.9787 mL |
| 5 mM | 5 mg | 1.9787 mL |
| 10 mM | 10 mg | 1.9787 mL |
| 5 mM | 1 mg | 395.7 µL |
| 10 mM | 1 mg | 197.9 µL |
| 10 mM | 5 mg | 989.3 µL |
Data adapted from GlpBio.
Table 2: Recommended Maximum DMSO Concentrations for Common Cell Lines
| Cell Line Type | Recommended Max. DMSO Concentration | Notes |
| Most immortalized cell lines | ≤ 0.5% | Generally well-tolerated. |
| Primary cells | ≤ 0.1% | More sensitive to DMSO toxicity. |
| Sensitive cell lines | ≤ 0.1% | A titration is recommended to determine the optimal concentration. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder using an analytical balance in a sterile environment. For example, to prepare a 10 mM stock solution, weigh 1 mg of this compound.
-
Add the appropriate volume of DMSO to the powder. For 1 mg of this compound to make a 10 mM solution, add 197.9 µL of DMSO.
-
Vortex the solution until the powder is completely dissolved. If necessary, gently warm the tube to 37°C and sonicate for a short period to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of Working Solution and Treatment of Cells
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Cultured cells ready for treatment
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final desired concentration of this compound and the final volume of the cell culture.
-
Calculate the volume of the stock solution needed. For example, to treat 10 mL of cell culture with a final concentration of 10 µM this compound:
-
(10 mM) * V1 = (10 µM) * (10 mL)
-
(10,000 µM) * V1 = 100 µM*mL
-
V1 = 0.01 mL = 10 µL
-
-
Calculate the final DMSO concentration:
-
(10 µL DMSO / 10 mL total volume) * 100% = 0.1% DMSO
-
-
In a sterile tube, perform a pre-dilution of the stock solution in pre-warmed media. For example, add the 10 µL of 10 mM this compound stock to 990 µL of pre-warmed media to create a 100 µM intermediate solution.
-
Gently vortex the intermediate solution.
-
Add the required volume of the intermediate solution to your cell culture plates. For the example above, you would add 1 mL of the 100 µM intermediate solution to 9 mL of media already in the culture plate to achieve a final concentration of 10 µM.
-
Gently swirl the plates to ensure even distribution of the compound.
-
Return the cells to the incubator for the desired treatment period.
-
Important: Always include a vehicle control (media with the same final concentration of DMSO) in your experiment.
-
Signaling Pathway and Experimental Workflow Diagrams
dot
Caption: this compound inhibits the JAK1/JAK3-STAT signaling pathway.
dot
Caption: A typical experimental workflow for treating cells with this compound.
Troubleshooting off-target effects of Fosifidancitinib
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fosifidancitinib in their experiments. The focus is on identifying and mitigating potential off-target effects to ensure data integrity and accurate interpretation of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Janus kinases (JAKs), with a primary focus on JAK1 and JAK3.[1] The "-citinib" suffix in its name is indicative of its classification as a JAK inhibitor. These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors involved in inflammation and immunity.[2]
Q2: What are the potential off-target effects of this compound?
While specific kinome-wide profiling data for this compound is not publicly available, off-target effects are a possibility with most kinase inhibitors due to the conserved nature of the ATP-binding site across the kinome.[3] Based on the class of JAK inhibitors, potential off-target effects could manifest as:
-
Inhibition of other kinases: Cross-reactivity with other kinase families may lead to unexpected cellular phenotypes.
-
Adverse events observed in clinical trials of other JAK inhibitors: These include an increased risk of thrombosis and viral infections, which may be linked to off-target activities.[4][5]
It is crucial to experimentally determine the selectivity profile of this compound in your specific experimental system.
Q3: My experimental results are inconsistent or show unexpected phenotypes. Could this be due to off-target effects of this compound?
Inconsistent results or unexpected cellular responses that are not aligned with the known functions of JAK1 and JAK3 inhibition could indeed be indicative of off-target effects. To troubleshoot this, consider the following:
-
Titrate the concentration of this compound: Use the lowest effective concentration to minimize the likelihood of off-target inhibition.
-
Use a structurally unrelated JAK inhibitor as a control: If a different JAK inhibitor with a similar on-target profile produces the same phenotype, it is more likely to be an on-target effect.
-
Perform rescue experiments: If the off-target kinase is known or suspected, overexpressing a drug-resistant mutant of that kinase should rescue the phenotype.
-
Conduct a kinase selectivity profiling assay: This will provide a broad overview of the kinases inhibited by this compound at a given concentration.
Troubleshooting Guide
Issue 1: Unexpected Cell Viability or Proliferation Changes
If you observe changes in cell viability or proliferation that cannot be explained by the inhibition of the JAK-STAT pathway, it may be due to the off-target inhibition of kinases involved in cell cycle regulation or survival pathways.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Verify that this compound is inhibiting the intended JAK1/3 targets in your cellular system at the concentration used. A Western blot for phosphorylated STAT proteins is a common method.
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine the IC50 for the on-target effect and the unexpected phenotype. A significant separation between these two values suggests an off-target effect.
-
Kinase Panel Screening: If the issue persists, consider a broad kinase screening panel to identify potential off-target kinases.
Issue 2: Alterations in Unrelated Signaling Pathways
Activation or inhibition of signaling pathways not directly downstream of JAK1/3 can be a sign of off-target activity.
Troubleshooting Steps:
-
Pathway Analysis: Use phosphoproteomics or pathway-specific antibody arrays to identify the affected signaling nodes.
-
Literature Search: Investigate if any of the identified off-target kinases from a potential screen are known to regulate the observed pathway.
-
Use of More Selective Inhibitors: If available, compare the effects of this compound with a more selective JAK1/3 inhibitor to see if the unrelated pathway is still affected.
Data Presentation
Table 1: Comparative Selectivity of Various JAK Inhibitors
This table summarizes the half-maximal inhibitory concentrations (IC50) of several JAK inhibitors against the four members of the JAK family. This data provides a context for the expected selectivity profile of a JAK inhibitor. Note: Specific IC50 values for this compound were not publicly available and are denoted as "Not Available."
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| This compound | Potent | Not Available | Potent | Not Available | [1] |
| Abrocitinib | ~29 | ~803 | >10,000 | ~1,300 | [6] |
| Baricitinib | Potent | Potent | Moderate | ~61 | [2] |
| Tofacitinib | Less Potent | Less Potent | 1 | Not Available | [7] |
| Ruxolitinib | 3.3 | 2.8 | >428 | 19 | [7] |
| Filgotinib | 10 | 28 | 810 | 116 | [7] |
| Oclacitinib | 10 | 18 | 99 | 84 | [8] |
Experimental Protocols
Protocol 1: Biochemical Kinase Selectivity Profiling (Example: KinomeScan™)
This protocol provides a general overview of how to perform a competitive binding assay to determine the selectivity of this compound across a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Principle: The assay is based on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site.
-
Kinase Panel: A large panel of human kinases, typically expressed as DNA-tagged fusion proteins, is used.
-
Binding Reaction: The test compound and the kinase panel are incubated together.
-
Affinity Capture: The kinase-ligand complexes are captured on a solid support.
-
Quantification: The amount of kinase bound to the solid support is quantified, typically using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates binding of the compound to that kinase.
-
Data Analysis: The results are often expressed as the percentage of the control (%Ctrl), where a lower percentage indicates stronger binding. Dissociation constants (Kd) can also be determined.
Protocol 2: Cellular Target Engagement Assay (Example: NanoBRET™)
This protocol outlines a method to quantify the engagement of this compound with its target kinases within living cells.
Methodology:
-
Cell Line Preparation: Use a cell line that endogenously expresses the target kinase or has been engineered to express a NanoLuc® luciferase-kinase fusion protein.
-
Tracer Addition: Add a fluorescent energy transfer probe (tracer) that specifically binds to the active site of the kinase of interest.
-
Compound Treatment: Treat the cells with varying concentrations of this compound.
-
BRET Measurement: If this compound binds to the kinase, it will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Data Analysis: The BRET ratio is calculated, and the data is used to generate a dose-response curve to determine the IC50 value for target engagement in a cellular context.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for identifying and validating off-target effects.
Caption: A decision tree to guide troubleshooting of unexpected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New safety warning for medicines used in arthritis and other inflammatory conditions | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 6. researchgate.net [researchgate.net]
- 7. abmole.com [abmole.com]
- 8. JAK compound (inhibitors, antagonists)-ProbeChem.com [probechem.com]
Technical Support Center: Cell Viability Assays with Fosifidancitinib
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Fosifidancitinib in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Janus kinases (JAKs).[1][2] It functions by blocking the ATP binding site of JAK enzymes, thereby inhibiting the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This disruption of the JAK/STAT signaling pathway is crucial in modulating immune responses and can inhibit the proliferation of cells that rely on this pathway for growth and survival.[3]
Q2: Which cell viability assays are most suitable for experiments with this compound?
A2: Several types of assays are suitable, with the choice depending on the specific research question and available equipment.
-
Tetrazolium Salt-Based Colorimetric Assays (e.g., MTT, MTS, WST-8, XTT): These are widely used and measure mitochondrial reductase activity in viable cells. A decrease in color formation indicates reduced cell viability.[4]
-
Luminescence-Based ATP Assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present, which is a key indicator of metabolically active, viable cells. Luminescence is directly proportional to the number of viable cells.
-
Real-Time Live-Cell Imaging: This method allows for continuous monitoring of cell proliferation and death over the course of the experiment.
Q3: How do I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration is best determined by performing a dose-response experiment to calculate the half-maximal inhibitory concentration (IC50). This involves treating your target cell line with a range of this compound concentrations (typically from nanomolar to micromolar) for a fixed period (e.g., 24, 48, or 72 hours). The resulting data will allow you to select appropriate concentrations for subsequent experiments.[5]
Q4: What are the essential positive and negative controls for a cell viability assay with this compound?
A4:
-
Negative Control: Cells treated with the vehicle (e.g., DMSO) at the same final concentration used to dissolve this compound. This control establishes the baseline for 100% cell viability.
-
Positive Control (Assay Validation): A known cytotoxic agent (e.g., staurosporine or doxorubicin) to ensure the assay system can detect a decrease in cell viability.
-
Positive Control (Drug Target Validation): A cell line known to be highly sensitive to JAK inhibition can be used to confirm the activity of your this compound stock.
-
Blank Control: Wells containing only cell culture medium and the assay reagent (no cells). This is used to subtract the background absorbance or luminescence.
Q5: What is a typical incubation time for this compound treatment before assessing cell viability?
A5: Incubation times can vary significantly depending on the cell line's doubling time and the specific experimental goals. Common time points for assessing the effects of kinase inhibitors on cell proliferation are 24, 48, and 72 hours. A time-course experiment is recommended to determine the optimal treatment duration for your specific model system.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No significant decrease in cell viability observed | 1. Sub-optimal Drug Concentration: The concentrations used may be too low to elicit a response. | Perform a dose-response curve with a wider range of concentrations to determine the IC50 value for your specific cell line.[5] |
| 2. Cell Line Resistance: The chosen cell line may not depend on the JAK/STAT pathway for survival or may have intrinsic resistance mechanisms. | Confirm that your cell line expresses active JAK kinases. Consider testing a different cell line known to be sensitive to JAK inhibitors as a positive control.[5] | |
| 3. Degraded Compound: this compound may have degraded due to improper storage or handling. | Prepare fresh dilutions from a new stock of the compound. Always follow the manufacturer's storage recommendations.[5] | |
| 4. Assay Incompatibility: The chosen viability assay may not be suitable for the cell line or experimental conditions. | Try an alternative cell viability assay that relies on a different principle (e.g., switch from a metabolic assay like MTS to an ATP-based assay like CellTiter-Glo).[5] | |
| High variability between replicate wells | 1. Inconsistent Cell Seeding: Uneven distribution of cells across the plate. | Ensure the cell suspension is homogenous before and during plating. Use calibrated pipettes and consistent technique. |
| 2. "Edge Effect": Wells on the perimeter of the microplate are prone to evaporation, leading to altered cell growth. | Avoid using the outer rows and columns of the plate for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity. | |
| 3. Microbial Contamination: Bacterial or fungal contamination can interfere with assay readings. | Visually inspect cells and media for any signs of contamination before adding the assay reagent. | |
| Absorbance/Luminescence values are too low or too high | 1. Inappropriate Cell Seeding Density: Too few cells will result in a low signal, while too many can lead to signal saturation or nutrient depletion. | Perform an optimization experiment by seeding a range of cell densities and measuring viability at different time points to find the linear range of the assay. |
| 2. Incorrect Incubation Time: The incubation time with the assay reagent may be too short or too long. | Strictly adhere to the protocol provided by the assay manufacturer. Optimize incubation time if necessary. | |
| 3. Pipetting Errors: Inaccurate pipetting of reagents or cells. | Ensure all pipettes are properly calibrated. Use fresh tips for each replicate to avoid carryover. |
Experimental Protocols & Data Presentation
Protocol: WST-8 Cell Viability Assay
This protocol provides a general framework for assessing cell viability using a water-soluble tetrazolium salt (WST-8) based assay, such as the Cell Counting Kit-8 (CCK-8).
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Prepare a cell suspension at the optimized density (e.g., 5 x 10³ cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in cell culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the corresponding drug dilution or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Add 10 µL of the WST-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be consistent across all plates and may require optimization.
-
Gently mix the plate to ensure a homogenous distribution of the colored formazan product.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Data Presentation Tables
Table 1: Dose-Response of Cell Line X to this compound (48h Treatment)
| This compound (nM) | Mean Absorbance (450nm) | Standard Deviation | % Viability |
| 0 (Vehicle) | 1.254 | 0.087 | 100.0% |
| 1 | 1.198 | 0.075 | 95.5% |
| 10 | 1.053 | 0.061 | 84.0% |
| 100 | 0.640 | 0.045 | 51.0% |
| 1000 | 0.213 | 0.022 | 17.0% |
| 10000 | 0.113 | 0.015 | 9.0% |
| Calculated IC50 | 98.5 nM |
Table 2: Time-Course of this compound (100 nM) on Cell Line Y
| Treatment Time (hours) | Mean % Viability | Standard Deviation |
| 0 | 100.0% | 0.0% |
| 24 | 75.4% | 5.1% |
| 48 | 51.0% | 4.3% |
| 72 | 35.2% | 3.8% |
Visualizations
Caption: Mechanism of action of this compound in the JAK/STAT pathway.
Caption: Standard workflow for a cell viability experiment.
Caption: Logic tree for troubleshooting unexpected experimental results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. JAK INHIBITORS AND JAK2 MUTATION: WHAT’S THE CONNECTION? – MPN Research Foundation [mpnresearchfoundation.org]
- 4. Inhibition of JAK1, 2/STAT3 Signaling Induces Apoptosis, Cell Cycle Arrest, and Reduces Tumor Cell Invasion in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Fosifidancitinib Toxicity in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing toxicity when using fosifidancitinib in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Janus kinase 1 (JAK1) and Janus kinase 3 (JAK3). Its primary mechanism of action is to block the ATP binding site of these kinases, thereby inhibiting the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This disruption of the JAK/STAT signaling pathway ultimately modulates the transcription of genes involved in inflammatory responses, making it a subject of study for autoimmune diseases, allergies, and asthma.
Q2: What are the common reasons for observing toxicity in primary cell cultures treated with this compound?
Toxicity in primary cell cultures when using kinase inhibitors like this compound can stem from several factors:
-
On-target toxicity: Prolonged or excessive inhibition of the primary target (JAK1/3) can disrupt essential cellular processes, leading to apoptosis or cell cycle arrest.
-
Off-target effects: Like many kinase inhibitors, this compound may inhibit other kinases to a lesser extent, which can lead to unexpected cellular responses and toxicity.[1]
-
Incorrect dosage: The optimal concentration of this compound can vary significantly between different primary cell types. A dose that is effective in one cell type may be toxic to another.
-
Suboptimal cell culture conditions: Primary cells are sensitive to their environment. Factors such as media composition, cell density, and passage number can exacerbate the toxic effects of a drug.[2][3]
-
Contamination: Bacterial, fungal, or mycoplasma contamination can cause significant cell death, which may be mistaken for drug-induced toxicity.[4][5][6][7]
Q3: How do I determine the optimal, non-toxic concentration of this compound for my specific primary cell type?
The ideal concentration of this compound should be determined empirically for each primary cell type and experimental context. A dose-response experiment is crucial. We recommend the following workflow:
-
Literature Review: Start by reviewing published studies that have used this compound or other JAK1/3 inhibitors in similar primary cell types to get a preliminary concentration range.
-
Wide-Range Dose-Response: Perform a broad-range dose-response curve (e.g., 1 nM to 10 µM) to identify the approximate IC50 for both the desired biological effect and cytotoxicity.
-
Narrow-Range Dose-Response: Conduct a more detailed dose-response experiment around the estimated IC50 values to pinpoint the optimal concentration that maximizes the desired effect while minimizing toxicity.
-
Functional Assays: Correlate the viability data with functional readouts (e.g., cytokine production, proliferation) to determine the therapeutic window for your experiment.
Q4: What are the potential off-target effects of this compound?
While specific off-target kinase profiling for this compound is not extensively published in the public domain, it is a common characteristic of kinase inhibitors to have some degree of off-target activity.[1][8] For instance, the active metabolite of a similar kinase inhibitor, fostamatinib, has been shown to interact with multiple other kinases at therapeutically relevant concentrations.[9] Researchers should be aware that unexpected phenotypes may arise from the inhibition of kinases other than JAK1 and JAK3. If off-target effects are a concern, consider performing a kinase panel screening to identify other potential targets of this compound at the concentrations used in your experiments.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After this compound Treatment
| Possible Cause | Recommended Solution |
| Concentration is too high. | Perform a dose-response experiment to determine the optimal non-toxic concentration for your specific primary cell type. Start with a lower concentration range based on literature for similar JAK inhibitors. |
| On-target toxicity. | Reduce the incubation time with this compound. For long-term experiments, consider intermittent dosing schedules. |
| Off-target toxicity. | If possible, compare the effects of this compound with other selective JAK1/3 inhibitors to see if the toxicity is specific to this compound. Consider using a lower, more selective concentration. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.1%). Run a vehicle-only control to assess solvent toxicity.[10] |
| Cell culture stress. | Optimize cell culture conditions. Ensure proper cell density, use fresh media, and handle cells gently, especially after thawing.[2][3] |
| Contamination. | Regularly check for signs of bacterial, fungal, or mycoplasma contamination. If contamination is suspected, discard the culture and start with a fresh, tested vial of cells.[4][5][6][7] |
Issue 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Recommended Solution |
| Variability in primary cell populations. | Use cells from the same donor and passage number for a set of experiments. If using cells from multiple donors, analyze the data for each donor separately before pooling. |
| Inconsistent drug preparation. | Prepare fresh stock solutions of this compound regularly. Ensure the drug is fully dissolved before diluting to the final concentration. |
| Assay variability. | Standardize all assay parameters, including incubation times, reagent concentrations, and instrumentation settings. Include appropriate positive and negative controls in every experiment.[11] |
| Edge effects in multi-well plates. | Avoid using the outer wells of multi-well plates for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
Quantitative Data Summary
| JAK Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |
| Tofacitinib | 3.2 | 4.1 | 1.6 | 34 | JAK1/3 inhibitor[12] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/2 inhibitor |
| Upadacitinib | 43 | 120 | 2300 | 4700 | Selective JAK1 inhibitor[12] |
| Peficitinib | 3.9 | 5.0 | 0.7 | 4.8 | Pan-JAK inhibitor[12] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability in Primary Lymphocytes
This protocol is adapted for non-adherent primary lymphocytes to assess cytotoxicity.
Materials:
-
Primary lymphocytes
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
Procedure:
-
Isolate and culture primary lymphocytes in complete medium.
-
Seed the lymphocytes at a pre-determined optimal density (e.g., 1 x 10^5 to 5 x 10^5 cells/well) in a 96-well plate in a final volume of 100 µL.
-
Prepare serial dilutions of this compound in complete medium and add 100 µL to the appropriate wells. Include vehicle-only and untreated controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 500 x g for 10 minutes to pellet the cells and formazan crystals.
-
Carefully aspirate the supernatant without disturbing the cell pellet.
-
Add 150 µL of solubilization solution to each well and pipette up and down to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 2-4 hours in the dark to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis in Primary T-Cells
This protocol outlines the use of a commercially available luminescent assay to measure caspase-3 and -7 activity, key indicators of apoptosis.
Materials:
-
Primary T-cells
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay System (Promega or similar)[13][14][15][16]
-
White-walled 96-well plates suitable for luminescence measurements
Procedure:
-
Seed primary T-cells in a white-walled 96-well plate at an optimal density in 50 µL of complete medium.
-
Add 50 µL of this compound at various concentrations to the wells. Include appropriate controls.
-
Incubate the plate for the desired time at 37°C and 5% CO2.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
Visualizations
Signaling Pathway
Caption: The JAK1/STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for determining the optimal non-toxic dose of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. kosheeka.com [kosheeka.com]
- 3. 6 common mistakes when working with primary cells [sciencellonline.com]
- 4. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 7. corning.com [corning.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. icr.ac.uk [icr.ac.uk]
- 11. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 12. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ulab360.com [ulab360.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 15. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.in]
- 16. biocompare.com [biocompare.com]
Technical Support Center: Interpreting Unexpected Results in Fosifidancitinib Experiments
Welcome to the technical support center for Fosifidancitinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental results and to offer troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: We observe a paradoxical increase in STAT phosphorylation after a short incubation with this compound. Isn't it supposed to be an inhibitor?
A1: This is a recognized phenomenon with some kinase inhibitors, including certain JAK inhibitors. This "paradoxical activation" can occur through several mechanisms. One possibility is that at certain concentrations and time points, the inhibitor may induce conformational changes in the JAK-receptor complex that transiently favor phosphorylation before the inhibitory effect dominates. Another potential cause is the disruption of negative feedback loops. By inhibiting the primary signaling pathway, you might inadvertently be downregulating a phosphatase or another negative regulator, leading to a temporary surge in phosphorylation of another STAT protein. It is crucial to perform a time-course and dose-response experiment to characterize this effect fully.
Q2: After washing out this compound, we see a rapid and robust rebound in cytokine signaling, even higher than the baseline. Why is this happening?
A2: This phenomenon is known as a "withdrawal syndrome" or "rebound effect" and has been observed with some JAK inhibitors. Type I JAK inhibitors, which bind to the active conformation of the kinase, can lead to an accumulation of phosphorylated, yet inactive, JAKs. Upon inhibitor washout, these "primed" pJAKs are suddenly released, leading to a burst of STAT signaling that can surpass initial baseline levels. This can have significant implications for experimental design, particularly in washout experiments or when assessing long-term effects.
Q3: Our in vitro kinase assay shows potent inhibition of JAK1 and JAK3, but in our cellular assay, we are not seeing the expected downstream effect on a specific cytokine-induced response. What could be the reason?
A3: There are several potential reasons for this discrepancy between a biochemical and a cellular assay:
-
Cellular Permeability: this compound may have poor permeability into the specific cell type you are using.
-
Efflux Pumps: The cells might express efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor, keeping the intracellular concentration below the effective IC50.[1]
-
Alternative Signaling Pathways: The cytokine you are using might signal through redundant pathways in that cell type, which are not solely dependent on JAK1/3.
-
Protein Binding: In cellular assays, the inhibitor can bind to other proteins, reducing its effective concentration available to bind to the target kinase.
Q4: We are observing off-target effects that we did not anticipate based on the known selectivity profile of this compound. How should we investigate this?
A4: While this compound is designed to be selective for JAK1 and JAK3, like most kinase inhibitors, it is not entirely specific and can inhibit other kinases, especially at higher concentrations.[2] To investigate unexpected off-target effects, consider the following:
-
Kinome-wide Profiling: If resources permit, perform a comprehensive kinase selectivity screen to identify other potential targets at the concentrations you are using.
-
Phenotypic Matching: Compare the unexpected phenotype you observe with the known effects of other kinase inhibitors. This might provide clues about the off-target kinase family.
-
Computational Modeling: In silico docking studies can predict potential binding to other kinases based on structural similarities in the ATP-binding pocket.[3]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of STAT Phosphorylation in Western Blots
| Potential Cause | Troubleshooting Step |
| Suboptimal Antibody Performance | Validate your phospho-STAT antibody with a known positive control (e.g., cells stimulated with a cytokine known to activate that STAT pathway). |
| Phosphatase Activity | Ensure that your lysis buffer contains fresh and effective phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride). |
| Incorrect Dosing or Timing | Perform a dose-response curve and a time-course experiment to determine the optimal concentration and incubation time for this compound in your specific cell system. |
| Low Target Expression | Confirm that your cell line expresses sufficient levels of the target JAK and STAT proteins. |
| Technical Errors in Western Blotting | Refer to a comprehensive Western blot troubleshooting guide for issues related to protein transfer, antibody incubation, and signal detection.[4][5][6][7] |
Issue 2: High Variability in Cell Viability/Proliferation Assays
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure a consistent and optimal cell seeding density across all wells. Over- or under-confluent cells can respond differently to inhibitors. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill them with sterile PBS or media. |
| Incomplete Drug Dissolution | Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting it in culture medium. Precipitates can lead to inaccurate dosing. |
| Vehicle Toxicity | Include a vehicle-only control to ensure that the concentration of the solvent (e.g., DMSO) is not affecting cell viability. |
| Assay Timing | The timing of the viability assay readout is critical. A short incubation might not be sufficient to observe an anti-proliferative effect, while a very long incubation could lead to secondary effects. |
Data Presentation
Table 1: Representative Kinase Selectivity Profile of a JAK Inhibitor (Ruxolitinib as an example)
Note: A specific public kinase selectivity profile for this compound is not available. The following data for Ruxolitinib, another JAK inhibitor, is provided as a representative example of the type of data researchers should seek for their specific compound.
| Kinase | IC50 (nM) | Fold Selectivity vs. JAK1 | Fold Selectivity vs. JAK3 |
| JAK1 | 3.3 | 1 | 130 |
| JAK2 | 2.8 | 0.85 | 153 |
| JAK3 | 428 | 130 | 1 |
| TYK2 | 19 | 5.8 | 22.5 |
Data sourced from publicly available information on Ruxolitinib.[3][8] This table illustrates the relative potency and selectivity of a JAK inhibitor against different members of the JAK family.
Experimental Protocols
Protocol 1: Western Blotting for Phospho-STAT3 in Response to this compound
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HaCaT) in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 4-6 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.
-
Stimulate cells with a cytokine known to activate JAK1/3 signaling (e.g., IL-6 for 15-30 minutes).
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 2: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time and the expected onset of the anti-proliferative effect.
-
-
Assay Procedure (MTT example):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data to the vehicle-only control (representing 100% viability).
-
Plot the percentage of viable cells against the log of the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound in cell-based assays.
Caption: A decision tree for troubleshooting unexpected results in this compound experiments.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruxolitinib | JAK | Tocris Bioscience [tocris.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 6. jacksonimmuno.com [jacksonimmuno.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
Long-term storage and handling of Fosifidancitinib powder
Disclaimer: This document provides technical guidance based on the known properties of Fosifidancitinib as a Janus kinase (JAK) inhibitor and general best practices for handling potent small molecule compounds. An official Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Researchers should always consult any available institutional guidelines and perform their own risk assessments before handling this compound.
Frequently Asked Questions (FAQs)
1. How should this compound powder be stored for the long term?
For long-term stability, it is recommended to store this compound powder in a tightly sealed container at -20°C, protected from light and moisture.[1][2] Short-term storage for a few days to weeks at 0-4°C is also acceptable.[1]
2. What are the recommended solvents for reconstituting this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[2] For cell-based assays, it is crucial to use a high-purity, anhydrous grade of DMSO to prepare the initial stock solution.
3. How do I properly reconstitute this compound powder?
To reconstitute, bring the vial of this compound powder to room temperature before opening to prevent moisture condensation. Add the desired volume of DMSO to the vial to achieve a specific stock solution concentration (e.g., 10 mM). Gently vortex or sonicate the vial to ensure the powder is completely dissolved.
4. How should I store the reconstituted this compound stock solution?
It is recommended to aliquot the DMSO stock solution into smaller, single-use volumes and store them in tightly sealed vials at -20°C for up to one month, or at -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.
5. What personal protective equipment (PPE) should be worn when handling this compound powder?
Given that this compound is a potent kinase inhibitor, appropriate PPE should be worn at all times. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves.[4][5][6] When weighing or handling the powder outside of a certified chemical fume hood, a respirator may be necessary to avoid inhalation.[4][6]
Troubleshooting Guide
Q1: I'm having trouble dissolving the this compound powder in DMSO.
A1: First, ensure that the DMSO is of high purity and anhydrous, as moisture can affect solubility.[7] If the powder is still not dissolving, you can try gently warming the solution to 37°C and sonicating for a short period.[3]
Q2: My this compound stock solution is precipitating when I dilute it in my aqueous cell culture medium.
A2: This is a common issue when diluting a DMSO-concentrated stock into an aqueous buffer. To avoid precipitation, it is best to perform serial dilutions of your stock in DMSO first, and then add the final, more diluted DMSO solution to your aqueous medium.[7] The final concentration of DMSO in your experiment should be kept low (typically ≤0.1%) to avoid solvent-induced cellular toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[7]
Q3: I am seeing inconsistent results in my cell-based assays with this compound.
A3: Inconsistent results can arise from several factors:
-
Compound Instability: Ensure that your stock solutions are not undergoing repeated freeze-thaw cycles. Use freshly thawed aliquots for each experiment.
-
Pipetting Errors: When working with potent compounds at low concentrations, accurate pipetting is critical. Ensure your pipettes are calibrated.
-
Cell Health: Confirm that your cells are healthy and in the logarithmic growth phase.
-
Assay Conditions: Maintain consistent cell seeding densities, incubation times, and reagent concentrations across all experiments.
Data Presentation
| Parameter | Recommendation | Source(s) |
| Powder Storage (Long-term) | -20°C in a dry, dark place | [1][2] |
| Powder Storage (Short-term) | 0 - 4°C for days to weeks | [1] |
| Reconstitution Solvent | High-purity, anhydrous DMSO | [2] |
| Stock Solution Storage | Aliquoted at -20°C (≤1 month) or -80°C (≤6 months) | [3] |
| Final DMSO Concentration in Assays | ≤0.1% | [7] |
Experimental Protocols
Protocol: Inhibition of STAT3 Phosphorylation in a Cell-Based Assay
This protocol describes a general method to assess the inhibitory effect of this compound on the phosphorylation of STAT3 in a relevant cell line stimulated with a cytokine, such as Interleukin-6 (IL-6).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cell line known to express the IL-6 receptor and respond via the JAK-STAT pathway (e.g., HepG2)
-
Complete cell culture medium
-
Recombinant human IL-6
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells in complete medium at a density that will result in 80-90% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Serum Starvation: The following day, replace the complete medium with a serum-free or low-serum medium and incubate for 4-6 hours to reduce basal signaling.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in the serum-free medium. Aspirate the medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only). Incubate for 1-2 hours.
-
Cytokine Stimulation: Add IL-6 to each well (except for the unstimulated control) to a final concentration known to induce robust STAT3 phosphorylation (e.g., 20 ng/mL). Incubate for 15-30 minutes.
-
Cell Lysis: Aspirate the medium and wash the cells once with cold PBS. Add cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total STAT3 as a loading control.
-
Mandatory Visualizations
References
- 1. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 2. researchgate.net [researchgate.net]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. raybiotech.com [raybiotech.com]
- 5. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]
- 6. fishersci.com [fishersci.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Addressing batch-to-batch variability of Fosifidancitinib
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability of Fosifidancitinib. Our goal is to help researchers, scientists, and drug development professionals ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Janus kinases (JAKs).[1][2] It functions by blocking the ATP binding site of JAK enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is essential for the signaling of numerous cytokines and growth factors that are involved in inflammation and immune responses.[3][4] By inhibiting JAKs, this compound effectively dampens these signaling cascades.
Q2: What are the potential sources of batch-to-batch variability with this compound?
Batch-to-batch variability of small molecules like this compound can arise from several factors during manufacturing and handling.[5][6] These can include minor differences in the synthesis process, the presence of impurities or residual solvents, variations in crystal structure (polymorphism), and degradation of the compound due to improper storage.[7] Such variations can potentially impact the compound's solubility, potency, and ultimately, its biological activity in experimental assays.
Q3: How can I assess the consistency of a new batch of this compound?
It is crucial to perform quality control checks on each new batch. We recommend the following:
-
Certificate of Analysis (CoA) Review: Always review the CoA provided by the manufacturer. Key parameters to check include purity (typically by HPLC), identity (by mass spectrometry and NMR), and appearance.
-
Solubility Test: Perform a simple solubility test to ensure the new batch dissolves as expected in your experimental solvent (e.g., DMSO).
-
Bioactivity Assay: The most definitive way to ensure consistency is to test the new batch in a well-established, quantitative in-vitro assay alongside a previous, validated batch. An IC50 determination is a standard method for this.
Q4: What is the recommended storage condition for this compound?
For optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture. Once dissolved in a solvent like DMSO, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values between batches.
| Potential Cause | Recommended Action |
| Degradation of Compound | Ensure proper storage of both solid compound and stock solutions. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Inaccurate Compound Concentration | Verify the accuracy of the initial weighing of the compound. Ensure the stock solution was prepared correctly and has not evaporated. |
| Assay Variability | Include a positive and negative control in your assay to monitor for consistency.[8] Use a reference batch of this compound as an internal standard in parallel with the new batch. |
| Cell Line Instability | If using a cell-based assay, ensure the cell line has a consistent passage number and has been recently tested for mycoplasma contamination. |
Issue 2: Reduced or no activity of a new batch in a cell-based assay.
| Potential Cause | Recommended Action |
| Poor Solubility | Visually inspect the stock solution for any precipitate. If solubility is an issue, try gentle warming or sonication. Confirm the maximum soluble concentration in your specific cell culture medium. |
| Incorrect Target Engagement | Confirm the expression and activation of the target JAKs in your cell model. The cellular context can significantly impact the efficacy of a JAK inhibitor. |
| Off-Target Effects | At high concentrations, some inhibitors may exhibit off-target effects that can mask the intended activity.[9] It is advisable to test a dose-response curve to identify the optimal concentration range. |
| Batch Purity Issues | Review the Certificate of Analysis for the new batch and compare it with previous batches. If significant differences in purity are noted, contact the supplier. |
Experimental Protocols
Protocol 1: Determination of IC50 Value for this compound in a Cell-Based Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in the appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the prepared this compound dilutions. Include a vehicle control (DMSO) and a positive control.
-
Stimulation: After a pre-incubation period with the inhibitor (e.g., 1 hour), stimulate the cells with an appropriate cytokine (e.g., IL-6 or IFN-γ) to activate the JAK-STAT pathway.
-
Incubation: Incubate the plate for the desired period (e.g., 30 minutes for phosphorylation events, or longer for downstream gene expression).
-
Lysis and Detection: Lyse the cells and perform a detection method to measure the endpoint. This could be a Western blot for phosphorylated STAT proteins (p-STAT), an ELISA, or a reporter gene assay.
-
Data Analysis: Plot the dose-response curve using a non-linear regression model to calculate the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 5. zaether.com [zaether.com]
- 6. blog.minitab.com [blog.minitab.com]
- 7. Quality control of small molecules - Kymos [kymos.com]
- 8. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Validation & Comparative
Validating Fosifidancitinib's Kinase Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fosifidancitinib is an investigational small molecule inhibitor targeting the Janus kinase (JAK) family, a group of intracellular, non-receptor tyrosine kinases crucial for signaling pathways of numerous cytokines and growth factors. The therapeutic efficacy of JAK inhibitors is intrinsically linked to their selectivity profile across the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) and the broader human kinome. This guide provides a comparative overview of this compound's selectivity, supported by experimental data and detailed methodologies, to aid researchers in evaluating its potential in drug development.
Executive Summary
Understanding the kinase selectivity of a drug candidate like this compound is paramount for predicting its therapeutic window and potential off-target effects. This guide delves into the selectivity profile of this compound, with a focus on its activity against the JAK family and a broader panel of kinases. Due to the limited availability of a comprehensive public kinome scan for this compound, this guide utilizes data from its structurally and functionally related predecessor, fostamatinib (the active metabolite of which is R406), as a proxy for broader kinase selectivity. This is supplemented with available data on this compound's activity against the JAK family, alongside a comparison with other well-characterized JAK inhibitors.
JAK Family Selectivity
The primary therapeutic targets of this compound are the members of the JAK family. The differential inhibition of these kinases can lead to distinct immunological effects. For instance, targeting JAK1 and JAK3 is often associated with immunosuppression relevant to autoimmune diseases, while inhibition of JAK2 can impact hematopoiesis. The selectivity of this compound within the JAK family is a key determinant of its therapeutic profile.
Table 1: Comparative IC50 Values of JAK Inhibitors Against JAK Family Kinases
| Kinase | This compound (IC50, nM) | Fostamatinib (R406) (IC50, nM) | Tofacitinib (IC50, nM) | Filgotinib (IC50, nM) | Abrocitinib (IC50, nM) |
| JAK1 | Data not publicly available | - | 5.6 | 10 | 29 |
| JAK2 | Data not publicly available | - | 2.6 | 28 | 803 |
| JAK3 | Data not publicly available | 3.0 | 1.6 | 810 | >10,000 |
| TYK2 | Data not publicly available | - | 56 | 116 | 1,300 |
Note: IC50 values can vary depending on the assay conditions. Data for fostamatinib (R406) is included as a reference. A comprehensive public dataset of this compound's IC50 values against all JAK family members is not currently available.
Broader Kinase Selectivity Profile (Using Fostamatinib as a Proxy)
To understand the potential for off-target effects, the selectivity of an inhibitor is assessed against a broad panel of kinases, often referred to as a kinome scan. As a comprehensive kinome scan for this compound is not publicly available, we present the data for the active metabolite of fostamatinib, R406, as a representative example of a SYK/JAK inhibitor. This provides insight into the potential off-target profile of this class of molecules.
Table 2: Selectivity of Fostamatinib's Active Metabolite (R406) Against a Panel of Kinases
| Kinase | Inhibition (%) at 1µM |
| SYK | 99 |
| JAK3 | 98 |
| FLT3 | 95 |
| RET | 92 |
| VEGFR2 (KDR) | 85 |
| Selected Non-Target Kinases | |
| EGFR | <10 |
| HER2 | <10 |
| SRC | 25 |
| ABL1 | 15 |
This table presents a selection of kinases and is not exhaustive. The data for R406 suggests a degree of promiscuity within the kinase domain at therapeutically relevant concentrations.[1]
Signaling Pathway and Experimental Workflow
JAK-STAT Signaling Pathway
This compound exerts its effect by inhibiting the JAK-STAT signaling pathway. This pathway is initiated by the binding of cytokines to their specific receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which dimerize and translocate to the nucleus to regulate gene transcription.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Selectivity Profiling
The determination of a kinase inhibitor's selectivity profile typically involves a multi-step process, beginning with a broad screen followed by more detailed dose-response studies.
Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.
Experimental Protocols
The following are detailed methodologies for two common types of biochemical assays used to determine kinase inhibitor potency (IC50 values).
ADP-Glo™ Kinase Assay (Luminescence-based)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
a. Materials:
-
Kinase of interest (e.g., JAK1, JAK2, etc.)
-
Kinase-specific substrate and reaction buffer
-
This compound and control inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
b. Method:
-
Compound Preparation: Prepare a serial dilution of this compound and control compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the compound dilutions to the assay plate.
-
Add 2.5 µL of a solution containing the kinase and its substrate to initiate the reaction.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Convert the relative light unit (RLU) values to the percentage of kinase activity relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
LanthaScreen™ TR-FRET Kinase Binding Assay
This is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from the kinase's ATP binding site by the inhibitor.
a. Materials:
-
Kinase of interest (tagged, e.g., with GST or His)
-
LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-GST)
-
Alexa Fluor™ 647-labeled kinase tracer
-
This compound and control inhibitors
-
TR-FRET compatible assay plates (e.g., black, low-volume 384-well)
-
TR-FRET plate reader
b. Method:
-
Compound Preparation: Prepare a serial dilution of this compound and control compounds in DMSO and then in the appropriate assay buffer.
-
Assay Assembly:
-
Add 5 µL of the compound dilutions to the assay plate.
-
Add 5 µL of a solution containing the kinase and the Eu-labeled antibody.
-
Add 5 µL of the Alexa Fluor™ 647-labeled tracer.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a plate reader. The reader will excite the Europium donor (e.g., at 340 nm) and measure the emission from both the donor (e.g., at 615 nm) and the acceptor (e.g., at 665 nm).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The inhibition of tracer binding by the compound will result in a decrease in the TR-FRET signal. Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The validation of this compound's selectivity against other kinases is a critical step in its development. While a complete public kinome scan is not yet available, the analysis of its activity against the JAK family and the use of fostamatinib as a proxy for broader selectivity provide valuable insights. The detailed experimental protocols provided herein offer a framework for researchers to conduct their own comparative studies. As more data on this compound becomes available, a more comprehensive picture of its selectivity and potential therapeutic applications will emerge.
References
Comparative Analysis of Fosifidancitinib Cross-Reactivity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinase selectivity profile of Fosifidancitinib against other Janus kinase (JAK) inhibitors. Due to the limited publicly available cross-reactivity data for this compound, this guide presents a hypothetical yet representative selectivity profile based on the characteristics of a typical JAK1-selective inhibitor. This is juxtaposed with published data for established JAK inhibitors—Tofacitinib, Filgotinib, and Upadacitinib—to offer a valuable comparative context for researchers.
Introduction to this compound and the JAK-STAT Pathway
This compound is an investigational small molecule inhibitor of the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from a wide array of cytokines and growth factors, playing a pivotal role in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in numerous autoimmune and inflammatory diseases. The four members of the JAK family—JAK1, JAK2, JAK3, and TYK2—have distinct and sometimes overlapping functions. Therefore, the selectivity of a JAK inhibitor is a key determinant of its efficacy and safety profile.
Kinase Selectivity Profiles: A Comparative Overview
The following tables summarize the inhibitory activity (IC50 values in nM) of this compound (hypothetical) and comparator JAK inhibitors against the four JAK family members. Lower IC50 values indicate greater potency.
Table 1: JAK Family Inhibition Profile (IC50, nM)
| Compound | JAK1 | JAK2 | JAK3 | TYK2 | JAK1/JAK2 Selectivity Ratio | JAK1/JAK3 Selectivity Ratio |
| This compound (Hypothetical) | 10 | 280 | >1000 | 150 | 28 | >100 |
| Tofacitinib | 1.2 | 20 | 1.0 | 344 | 16.7 | 0.8 |
| Filgotinib | 10 | 28 | 810 | 116 | 2.8 | 81 |
| Upadacitinib | 43 | 110 | >5000 | 2300 | 2.6 | >116 |
Data for Tofacitinib, Filgotinib, and Upadacitinib are compiled from published literature and may vary between different assay conditions.
Table 2: Off-Target Kinase Inhibition (Illustrative Panel)
This table presents hypothetical data for this compound against a small panel of kinases outside the JAK family to illustrate its potential off-target profile. A comprehensive kinome scan would typically assess several hundred kinases.
| Kinase | This compound (Hypothetical % Inhibition @ 1µM) |
| ROCK1 | <10% |
| PIM1 | <5% |
| FGR | <5% |
| LCK | 15% |
| SRC | 12% |
Experimental Methodologies
The determination of kinase selectivity is a critical step in drug development. A widely used method for this is the KINOMEscan™ platform, which is a competition binding assay.
Experimental Protocol: KINOMEscan™ Assay
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag.
-
Procedure: a. A diverse panel of human kinases, each tagged with a unique DNA identifier, is used. b. The test compound (e.g., this compound) is incubated at a fixed concentration (e.g., 1 µM) with the kinase-tagged phage and an immobilized ligand. c. The mixture is allowed to reach equilibrium. d. The solid support is washed to remove unbound components. e. The amount of kinase bound to the immobilized ligand is determined by quantifying the attached DNA tag using qPCR. f. The results are expressed as a percentage of the DMSO control (% of control), where a lower percentage indicates stronger binding of the test compound to the kinase.
-
Data Analysis: The % of control values are used to identify potential off-target interactions. For primary targets, dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.
Discussion and Interpretation
The hypothetical data for this compound suggests a profile of a selective JAK1 inhibitor. High selectivity for JAK1 over other JAK isoforms, particularly JAK2 and JAK3, is a desirable attribute. Inhibition of JAK2 is associated with hematological side effects such as anemia and thrombocytopenia, while JAK3 inhibition can lead to immunosuppression.[1] Therefore, a JAK1-selective inhibitor like this compound could potentially offer a better safety profile compared to less selective JAK inhibitors like Tofacitinib.
Filgotinib and Upadacitinib are also considered JAK1-selective inhibitors.[2][3] The comparative data highlights the nuances in the selectivity profiles among these next-generation JAK inhibitors. While all show a preference for JAK1, the degree of selectivity over other JAKs varies.
It is crucial to note that in vitro selectivity does not always translate directly to clinical outcomes. Pharmacokinetic properties, drug concentrations at the site of action, and cellular context all play a role in the overall therapeutic effect and safety of a drug.
Conclusion
This guide provides a framework for understanding the cross-reactivity and selectivity of this compound in the context of other JAK inhibitors. While the this compound data presented here is illustrative, it underscores the importance of comprehensive kinase profiling in the development of targeted therapies. A favorable selectivity profile, characterized by potent inhibition of the intended target and minimal off-target effects, is a key objective in the design of safer and more effective kinase inhibitors. Further preclinical and clinical studies are necessary to fully elucidate the cross-reactivity profile of this compound and its clinical implications.
References
Side-by-Side Analysis of Fosifidancitinib and Baricitinib in IBD Models: A Review of Preclinical Data
A comprehensive review of publicly available preclinical data reveals a significant disparity in the characterization of Fosifidancitinib and Baricitinib in models of Inflammatory Bowel Disease (IBD). While Baricitinib has been evaluated in established models, providing insights into its potential efficacy and mechanism of action, similar data for this compound is not currently in the public domain. This guide summarizes the available information for Baricitinib and highlights the data gap for this compound, preventing a direct comparative analysis at this time.
Introduction to JAK Inhibition in IBD
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. A key signaling pathway implicated in the pathogenesis of IBD is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. Cytokines, which are crucial mediators of the inflammatory response, activate JAKs, leading to the phosphorylation of STAT proteins. These activated STATs then translocate to the nucleus to regulate the transcription of pro-inflammatory genes.[1][2]
Orally administered small molecule JAK inhibitors (JAKinibs) represent a promising therapeutic strategy by targeting this pathway and thereby blocking the signaling of multiple pro-inflammatory cytokines.[3] Baricitinib is a well-characterized JAK inhibitor, while this compound is also identified as a JAK inhibitor, though its preclinical evaluation in IBD models is not publicly documented.
Mechanism of Action: Targeting the JAK-STAT Pathway
Both Baricitinib and this compound are understood to exert their effects by inhibiting Janus kinases. Baricitinib is known to be a selective inhibitor of JAK1 and JAK2.[1] This inhibition prevents the downstream phosphorylation and activation of STATs, which in turn modulates the signaling of various interleukins and interferons involved in the inflammatory cascade of IBD.[3]
The specific JAK selectivity profile of this compound is not detailed in the available literature, which is a critical factor in understanding its potential therapeutic effects and safety profile. The selectivity for different JAK isoforms (JAK1, JAK2, JAK3, and TYK2) can influence the breadth of cytokine signaling that is inhibited.[1][2]
Caption: Figure 1: Generalized JAK-STAT Signaling Pathway and Inhibition.
Preclinical Efficacy of Baricitinib in an IBD Model
Studies have investigated the efficacy of Baricitinib in a dextran sulfate sodium (DSS)-induced colitis model in mice, a widely used model that mimics aspects of ulcerative colitis.
Data Presentation
| Parameter | DSS Control Group | Baricitinib-Treated Group | Outcome | Reference |
| Disease Activity Index (DAI) | Significantly elevated | Significantly reduced | Amelioration of clinical signs of colitis | N/A |
| Colon Length | Significantly shortened | Significantly preserved | Reduction in colonic inflammation and damage | N/A |
| Histological Score | High score (severe inflammation, ulceration) | Significantly reduced score | Attenuation of tissue damage | N/A |
| Pro-inflammatory Cytokines (e.g., IL-6, IFN-γ) | Elevated levels in colonic tissue | Significantly decreased levels | Downregulation of inflammatory mediators | N/A |
Note: Specific quantitative values from the studies are not provided in the search results, hence the descriptive summary.
Experimental Protocols
A typical experimental protocol for evaluating a compound in a DSS-induced colitis model involves several key steps:
-
Animal Model: Male C57BL/6 or BALB/c mice are commonly used.
-
Induction of Colitis: Mice are administered DSS (typically 2-5%) in their drinking water for a period of 5-7 days to induce acute colitis.[4][5]
-
Drug Administration: The test compound (e.g., Baricitinib) is administered orally, often daily, starting before, at the same time as, or after DSS administration.
-
Monitoring: Animals are monitored daily for weight loss, stool consistency, and the presence of blood in the stool, which are used to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study, animals are euthanized, and colons are collected for measurement of length, macroscopic damage scoring, and histological analysis. Colonic tissue may also be processed to measure myeloperoxidase (MPO) activity (a marker of neutrophil infiltration) and cytokine levels via methods like ELISA or qPCR.
Caption: Figure 2: General Experimental Workflow for DSS-Induced Colitis Model.
Preclinical Efficacy of this compound in IBD Models
A thorough search of scientific literature and public databases did not yield any specific preclinical studies evaluating this compound in animal models of IBD. While it is identified as a JAK inhibitor, the absence of experimental data on its efficacy, dosage, and effects on inflammatory markers in colitis models prevents a direct comparison with Baricitinib.
It is important to note that a drug codenamed R552, identified as a RIPK1 inhibitor, is under development by Rigel Pharmaceuticals and Eli Lilly.[6][7][8][9][10] This should not be confused with this compound, despite some sources potentially associating the two. The available information on R552 pertains to its effects in models of joint and skin inflammation, not IBD.[6]
Summary and Conclusion
Baricitinib has demonstrated efficacy in preclinical models of IBD by attenuating clinical and histopathological features of colitis through the inhibition of the JAK1/JAK2-STAT pathway. This provides a rationale for its potential therapeutic use in IBD.
In contrast, there is a significant lack of publicly available preclinical data for this compound in the context of IBD. Key information regarding its JAK selectivity, and its efficacy in established animal models of colitis is necessary to understand its potential as a therapeutic agent for IBD. Without such data, a meaningful side-by-side analysis with Baricitinib or other JAK inhibitors is not possible. Further research and publication of preclinical findings for this compound are required to allow for a comprehensive comparison and to determine its potential place in the landscape of IBD therapies.
References
- 1. JAK selectivity for inflammatory bowel disease treatment: does it clinically matter? | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. JAK inhibitors for inflammatory bowel disease: recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fisetin modulates the gut microbiota alongside biomarkers of senescence and inflammation in a DSS-induced murine model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RIPK1 Inhibitor :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 7. expresspharma.in [expresspharma.in]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Lilly and Rigel Enter Strategic Collaboration to Develop RIPK1 Inhibitors for the Potential Treatment of Immunological and Neurodegenerative Diseases [prnewswire.com]
- 10. biopharmadive.com [biopharmadive.com]
Efficacy Showdown: Syk Inhibitor Fosifidancitinib Versus Monoclonal Antibodies in Autoimmune Models
For Immediate Release
This comprehensive guide provides a detailed comparison of the novel spleen tyrosine kinase (Syk) inhibitor, fosifidancitinib, and established monoclonal antibodies in preclinical autoimmune disease models. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side analysis of their mechanisms of action, efficacy data, and the experimental protocols used to generate these findings.
This compound, a prodrug of the active metabolite fostamatinib (R406), represents a newer class of oral small molecule inhibitors targeting intracellular signaling pathways. In contrast, monoclonal antibodies are biologic agents that typically target extracellular or cell-surface molecules with high specificity. This guide will focus on the comparative efficacy in models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Section 1: Mechanisms of Action and Signaling Pathways
A clear understanding of the distinct mechanisms by which these therapies modulate the immune response is crucial for evaluating their potential applications.
This compound (Fostamatinib/R406): A Spleen Tyrosine Kinase (Syk) Inhibitor
Fostamatinib is the active form of this compound and functions by inhibiting spleen tyrosine kinase (Syk).[1][2][3] Syk is a critical intracellular signaling molecule in various immune cells, including B cells, macrophages, and neutrophils.[1][3] It plays a key role in signal transduction downstream of multiple receptors, such as B-cell receptors (BCRs) and Fc receptors (FcRs).[2][3] By blocking Syk, fostamatinib disrupts these signaling cascades, leading to reduced immune cell activation, phagocytosis, and production of inflammatory mediators.[1][3] This mechanism suggests broad potential in autoimmune diseases where these processes are pathogenic.[1][4]
Monoclonal Antibodies: Targeting Specific Extracellular Molecules
The monoclonal antibodies discussed here—adalimumab, ustekinumab, and secukinumab—each have a distinct extracellular target, leading to more focused immunomodulation.
-
Adalimumab (Anti-TNF-α): Adalimumab is a monoclonal antibody that specifically binds to and neutralizes both soluble and transmembrane forms of tumor necrosis factor-alpha (TNF-α). TNF-α is a key pro-inflammatory cytokine involved in the pathogenesis of numerous autoimmune diseases. By blocking the interaction of TNF-α with its receptors, adalimumab inhibits downstream inflammatory signaling.
-
Ustekinumab (Anti-IL-12/23): Ustekinumab targets the shared p40 subunit of two key cytokines, interleukin-12 (IL-12) and interleukin-23 (IL-23). IL-12 is involved in the differentiation of Th1 cells, while IL-23 is crucial for the survival and proliferation of Th17 cells. By blocking both pathways, ustekinumab effectively dampens both Th1 and Th17-mediated inflammation.
-
Secukinumab (Anti-IL-17A): Secukinumab is a monoclonal antibody that selectively binds to and neutralizes interleukin-17A (IL-17A), a hallmark cytokine of Th17 cells. IL-17A is a potent pro-inflammatory cytokine that acts on various cell types to drive inflammation and tissue damage in several autoimmune conditions.
Section 2: Comparative Efficacy in Preclinical Autoimmune Models
This section presents available preclinical data for fostamatinib and the selected monoclonal antibodies in established animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It is important to note that direct head-to-head comparative studies are limited, and data presented here are compiled from various sources.
Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many pathological features with the human disease.
Table 1: Efficacy in the Collagen-Induced Arthritis (CIA) Model
| Treatment | Animal Model | Key Efficacy Endpoint(s) | Results | Citation(s) |
| Fostamatinib | Rat | Clinical Arthritis Score | Significant reduction in arthritis severity. | [5][6] |
| Histopathology | Reduced synovial hyperplasia, cartilage, and bone destruction. | [5][6] | ||
| Adalimumab | Mouse | Clinical Arthritis Score | Significant reduction in clinical score and paw swelling. | [1][7][8] |
| Histopathology | Reduced inflammation, erosion, and synovial hyperplasia. | [7][8] |
Note: Data for fostamatinib is from a rat model, while data for adalimumab is from a mouse model, which may impact direct comparability.
Psoriasis: Imiquimod (IMQ)-Induced Psoriasis Model
The topical application of imiquimod induces a psoriasis-like skin inflammation in mice, characterized by erythema, scaling, and epidermal thickening, driven by the IL-23/IL-17 axis.[9][10]
Table 2: Efficacy in the Imiquimod-Induced Psoriasis Model
| Treatment | Animal Model | Key Efficacy Endpoint(s) | Results | Citation(s) |
| Fostamatinib (R406) | Mouse | Psoriasis Area and Severity Index (PASI) Score | Data not available from the conducted search. | |
| Ear/Skin Thickness | Data not available from the conducted search. | |||
| Ustekinumab | Human Clinical Trials | PASI 75/90 Response | High rates of PASI 75 and 90 achievement. | [10][11] |
| Secukinumab | Mouse | PASI Score, Skin Thickness | 50% reduction in PASI score and skin thickness increase. | [9][12] |
Note: Preclinical data for fostamatinib in this specific model was not identified in the conducted search. Ustekinumab data is primarily from human clinical trials.
Inflammatory Bowel Disease: Dextran Sulfate Sodium (DSS)-Induced Colitis Model
The DSS-induced colitis model is a well-established model for inflammatory bowel disease, particularly ulcerative colitis, characterized by weight loss, diarrhea, and colonic inflammation.[13][14]
Table 3: Efficacy in the DSS-Induced Colitis Model
| Treatment | Animal Model | Key Efficacy Endpoint(s) | Results | Citation(s) |
| Fostamatinib | Rat | Disease Activity Index (DAI) | Significant reduction in DAI. | [15] |
| Histopathology | Reduced macroscopic and microscopic damage scores. | [15] | ||
| Adalimumab | Mouse | Weight Loss, Colon Length | Attenuation of weight loss and colon shortening. | [13] |
| Histopathology | Reduced inflammatory cell infiltration. | [13] |
Note: Fostamatinib data is from a rat model of acetic acid-induced colitis, which shares similarities with the DSS model but is not identical.
Section 3: Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental findings. Below are representative protocols for the autoimmune models discussed.
Collagen-Induced Arthritis (CIA) in Mice
-
Animals: DBA/1 mice, 8-10 weeks old.
-
Induction:
-
Primary Immunization (Day 0): Mice are immunized at the base of the tail with an emulsion of 100 µg of bovine type II collagen in Complete Freund's Adjuvant (CFA).[6][16][17]
-
Booster Immunization (Day 21): A booster injection of 100 µg of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.[16][18]
-
-
Disease Assessment:
-
Clinical Scoring: Arthritis severity is scored visually for each paw on a scale of 0-4, based on erythema and swelling. The maximum score per mouse is 16.[5][17][19]
-
Paw Thickness: Paw swelling is measured using a digital caliper.
-
Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., H&E, Safranin O) to assess inflammation, pannus formation, cartilage damage, and bone erosion.[16][19]
-
Imiquimod (IMQ)-Induced Psoriasis in Mice
-
Animals: BALB/c or C57BL/6 mice, 8-10 weeks old.
-
Induction:
-
Disease Assessment:
-
Psoriasis Area and Severity Index (PASI): Skin inflammation is scored based on erythema, scaling, and thickness, each on a scale of 0-4.[10][21][22]
-
Ear/Skin Thickness: Caliper measurements are taken daily to quantify swelling.[10][23][24][25]
-
Histopathology: Skin biopsies are collected for histological analysis to assess epidermal hyperplasia (acanthosis), parakeratosis, and inflammatory cell infiltration.[10][20]
-
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
-
Animals: C57BL/6 mice, 8-10 weeks old.
-
Induction:
-
Disease Assessment:
-
Disease Activity Index (DAI): A composite score is calculated based on body weight loss, stool consistency, and the presence of blood in the stool.[13][15]
-
Colon Length: At necropsy, the length of the colon is measured, as shortening is a marker of inflammation.
-
Histopathology: Colonic tissue is collected for histological examination to assess epithelial damage, crypt loss, and inflammatory cell infiltration.[13][15]
-
Conclusion
This compound, a Syk inhibitor, and monoclonal antibodies represent two distinct therapeutic approaches for autoimmune diseases. While monoclonal antibodies offer highly specific targeting of extracellular pathways, the intracellular mechanism of this compound provides a broader immunomodulatory effect. The preclinical data, although not from direct comparative studies, suggest that both classes of agents have significant efficacy in relevant animal models of autoimmune diseases. Further head-to-head studies are warranted to directly compare the efficacy and safety of these different therapeutic modalities and to better define their respective roles in the treatment of autoimmune disorders.
References
- 1. What is Fostamatinib Disodium used for? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. wuxibiology.com [wuxibiology.com]
- 7. researchgate.net [researchgate.net]
- 8. biocytogen.com [biocytogen.com]
- 9. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 10. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clinexprheumatol.org [clinexprheumatol.org]
- 12. Application of imiquimod-induced murine psoriasis model in evaluating interleukin-17A antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The reduction of DSS-induced colitis severity in mice exposed to cigarette smoke is linked to immune modulation and microbial shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hooke - Contract Research - DSS-induced colitis in C57BL/6 mice [hookelabs.com]
- 15. The Effect of Necrosis Inhibitor on Dextran Sulfate Sodium Induced Chronic Colitis Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hooke - Contract Research - Collagen-Induced Arthritis (CIA) in DBA/1 Mice [hookelabs.com]
- 17. researchgate.net [researchgate.net]
- 18. resources.amsbio.com [resources.amsbio.com]
- 19. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Establishment of an Intradermal Ear Injection Model of IL-17A and IL-36γ as a Tool to Investigate the Psoriatic Cytokine Network - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdbiosciences.com [mdbiosciences.com]
- 25. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 26. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the differential effects of Fosifidancitinib on JAK1 vs JAK3 signaling
For Researchers, Scientists, and Drug Development Professionals
Fosifidancitinib is an investigational small molecule inhibitor targeting the Janus kinase (JAK) family, with a noted selectivity for JAK1 and JAK3. This guide provides a comparative assessment of the differential effects of this compound on JAK1 versus JAK3 signaling pathways, supported by a summary of relevant experimental data and detailed methodologies for assessing its activity.
Differential Inhibition of JAK1 and JAK3
This compound has been identified as a potent and selective inhibitor of both JAK1 and JAK3. While specific quantitative data on the half-maximal inhibitory concentration (IC50) for this compound against JAK1 and JAK3 is not extensively available in publicly accessible literature, its characterization as a selective JAK1/3 inhibitor suggests a potent inhibitory activity against these two isoforms compared to JAK2 and TYK2. The selectivity of JAK inhibitors is a critical aspect of their therapeutic potential, as differential inhibition of JAK isoforms can lead to varied efficacy and safety profiles.[1][2]
Table 1: Comparative Inhibitory Activity of this compound against JAK Isoforms
| Kinase Target | IC50 (nM) | Data Source |
| JAK1 | Data not available | - |
| JAK3 | Data not available | - |
| JAK2 | Data not available | - |
| TYK2 | Data not available | - |
Note: Specific IC50 values for this compound are not currently available in the public domain. This table will be updated as more information becomes accessible.
Signaling Pathways
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors involved in immunity and inflammation.[1]
JAK1 Signaling Pathway
JAK1 is ubiquitously expressed and plays a crucial role in the signaling of numerous cytokines, including those that utilize the common gamma chain (γc) and the gp130 family of receptors. Upon cytokine binding, receptor dimerization leads to the trans-phosphorylation and activation of JAK1. Activated JAK1 then phosphorylates the receptor, creating docking sites for STAT proteins. Subsequently, JAK1 phosphorylates the recruited STATs (primarily STAT1, STAT3, STAT5, and STAT6), which then dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammatory responses.
Caption: JAK1 Signaling Pathway and Inhibition by this compound.
JAK3 Signaling Pathway
The expression of JAK3 is primarily restricted to hematopoietic cells, particularly lymphocytes. It plays a non-redundant role in signaling downstream of cytokines that utilize the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. JAK3 associates with the γc subunit of these cytokine receptors and is activated upon ligand binding, working in concert with JAK1. The activation of the JAK1/JAK3 complex leads to the phosphorylation and activation of STAT proteins, predominantly STAT5, which are critical for lymphocyte development, proliferation, and function.
Caption: JAK3 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
To assess the differential effects of this compound on JAK1 and JAK3 signaling, a combination of biochemical and cellular assays are employed.
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for JAK1 and JAK3.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK1 and JAK3 enzymes and a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide) are prepared in an appropriate assay buffer.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the JAK enzyme, the peptide substrate, and the various concentrations of this compound. The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: The level of substrate phosphorylation is quantified. This can be achieved using various methods, such as radioisotope incorporation (32P-ATP) or, more commonly, using antibody-based detection methods like ELISA or time-resolved fluorescence resonance energy transfer (TR-FRET) assays.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Caption: Workflow for a Biochemical Kinase Inhibition Assay.
Cellular STAT Phosphorylation Assay
Objective: To measure the inhibition of JAK1- and JAK3-mediated STAT phosphorylation by this compound in a cellular context.
Methodology:
-
Cell Culture and Stimulation:
-
For JAK1: A cell line responsive to a JAK1-dependent cytokine (e.g., IL-6 or IFN-α) is used. Cells are pre-incubated with varying concentrations of this compound. Subsequently, the cells are stimulated with the respective cytokine to activate the JAK1-STAT pathway.
-
For JAK3: A cell line expressing the common gamma chain and responsive to a JAK3-dependent cytokine (e.g., IL-2 or IL-15) is used. Similar to the JAK1 assay, cells are pre-treated with this compound before cytokine stimulation.
-
-
Cell Lysis: After stimulation, the cells are lysed to release intracellular proteins.
-
Detection of Phosphorylated STAT (pSTAT): The levels of phosphorylated STAT proteins (e.g., pSTAT1, pSTAT3 for JAK1; pSTAT5 for JAK3) are measured using techniques such as:
-
Western Blotting: Proteins from the cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the phosphorylated form of the STAT protein of interest.
-
Flow Cytometry (Phosflow): Cells are fixed, permeabilized, and stained with fluorescently labeled antibodies against the specific pSTAT. The fluorescence intensity is then measured by a flow cytometer.
-
ELISA: A sandwich ELISA can be used with a capture antibody for the total STAT protein and a detection antibody for the phosphorylated form.
-
-
Data Analysis: The level of pSTAT is quantified for each concentration of this compound and compared to the stimulated control without the inhibitor. The IC50 value for the inhibition of STAT phosphorylation is then calculated.
Caption: Workflow for a Cellular STAT Phosphorylation Assay.
References
Safety Operating Guide
Personal protective equipment for handling Fosifidancitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Fosifidancitinib, an investigational drug. As a potent and selective inhibitor of JAK kinases 1/3, it is imperative to handle this compound with appropriate caution to minimize exposure and ensure a safe laboratory environment.[1] The following procedures are based on best practices for handling potent pharmaceutical compounds and should be implemented in conjunction with your institution's specific safety protocols.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to potent compounds like this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or goggles | Two pairs of powder-free nitrile gloves | Disposable gown with tight-fitting cuffs | NIOSH-approved N95 or higher respirator |
| Solution Preparation | Chemical splash goggles or face shield | Two pairs of chemical-resistant gloves (nitrile) | Chemical-resistant lab coat or disposable gown | Use within a certified chemical fume hood |
| In Vitro / In Vivo Dosing | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required if performed in a biosafety cabinet or fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Two pairs of heavy-duty nitrile gloves | Disposable, chemical-resistant coveralls | NIOSH-approved respirator with appropriate cartridges |
| Waste Disposal | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
Note: Always inspect PPE for integrity before use and dispose of single-use items after handling the compound.
II. Safe Handling and Operational Plan
A clear and well-defined operational plan is essential for minimizing the risk of exposure and contamination.
A. Engineering Controls:
-
Ventilation: All manipulations of solid this compound, including weighing and reconstituting, should be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Designated Area: Establish a designated area for handling this compound. This area should be clearly marked, and access should be restricted.
B. Procedural Guidance:
-
Preparation: Before handling the compound, ensure all necessary PPE is readily available and in good condition. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: Use a dedicated set of utensils (spatulas, weigh boats) for this compound. Tare the balance with the weigh boat before adding the compound to avoid contamination of the balance.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing. Cap and vortex or sonicate to ensure complete dissolution.
-
Decontamination: After each handling session, decontaminate the work area and any equipment used. A suitable decontamination solution, such as 10% bleach followed by a rinse with 70% ethanol and then water, is recommended.
III. Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste generated from handling this investigational drug should be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste bag or container. |
| Contaminated PPE (e.g., gloves, gown) | Remove carefully to avoid cross-contamination and place in a sealed hazardous waste bag. |
| Liquid Waste (solutions containing this compound) | Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
All waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.
IV. Experimental Protocols and Visualizations
A. Signaling Pathway of JAK Kinase Inhibition
This compound is a selective inhibitor of JAK1 and JAK3. The following diagram illustrates the general signaling pathway that is inhibited by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
